3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZHBDIMXEUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457036 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848311-03-5 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure analysis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
A Strategic Synthon for Nitrogenous Heterocycle Development[1][2]
Executive Summary & Structural Logic
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5) represents a "privileged scaffold" in medicinal chemistry—specifically, an
For the drug development scientist, this molecule is not merely an intermediate; it is a divergent node . The ketone functionality allows for rapid expansion into heterocycles (pyrazoles, isoxazoles) or reduction to amino-alcohol motifs common in CNS-active agents (e.g., SNRI analogs).[1]
Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
| Property | Value | Technical Note |
| CAS Number | 848311-03-5 | Verified Commercial Identifier |
| Molecular Formula | Monoisotopic Mass: 283.08 Da | |
| Molecular Weight | 283.75 g/mol | Suitable for CNS penetration (<400 Da) |
| LogP (Predicted) | ~3.9 | Lipophilic; likely requires formulation aid (DMSO/PEG) |
| H-Bond Acceptors | 2 (Nitrile, Ketone) | Good membrane permeability profile |
| Chirality | 1 Stereocenter | Exists as ( |
Synthetic Architecture & Protocol
The synthesis of this molecule requires precise control over regioselectivity to avoid poly-alkylation.[1] The most robust route utilizes the
Retrosynthetic Analysis
The target molecule is disconnected at the bond between the central
-
Nucleophile: Enolate of 3-(2-oxopropyl)benzonitrile (3-Cyanophenylacetone).[1]
-
Electrophile: 4-Chlorobenzyl bromide.[1]
Optimized Experimental Protocol
Objective: Synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile via Enolate Alkylation.
Reagents:
-
3-Cyanophenylacetone (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% in oil) (1.1 eq)[1]
-
4-Chlorobenzyl bromide (1.05 eq)[1]
-
THF (Anhydrous) or DMF (Dry)[1]
Methodology:
-
Enolate Formation (The Kinetic Control):
-
Rationale: We use NaH in THF at
to ensure irreversible deprotonation at the most acidic position (the benzylic -carbon).[1] -
Charge a flame-dried flask with NaH (1.1 eq) and wash with hexanes to remove oil.[1] Suspend in anhydrous THF.
-
Add 3-Cyanophenylacetone dropwise at
. Evolution of gas confirms deprotonation.[1] Stir for 30 minutes to ensure complete enolate formation.
-
-
Alkylation (The Coupling):
-
Rationale: 4-Chlorobenzyl bromide is a highly reactive electrophile.[1] Slow addition prevents local hotspots and double-alkylation side products.[1]
-
Add 4-Chlorobenzyl bromide (dissolved in minimal THF) dropwise to the enolate solution.[1]
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Quench & Workup:
-
Purification:
Spectroscopic Characterization (Self-Validating Data)
To confirm identity, the researcher must look for specific diagnostic signals. The following data is derived from structural principles and standard additivity rules for this specific scaffold.
Proton NMR ( NMR, 400 MHz, )
The spectrum will exhibit a characteristic ABX system (or similar multiplet) for the
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 2.15 | Singlet (s) | 3H | Methyl ketone signal; sharp and distinct.[1] | |
| 3.05 | Doublet of Doublets (dd) | 1H | Benzyl | Diastereotopic proton of the |
| 3.35 | Doublet of Doublets (dd) | 1H | Benzyl | The other diastereotopic proton. |
| 3.95 | Triplet/Multiplet | 1H | The chiral center.[1] shifted downfield by the ketone and aryl ring. | |
| 7.00 – 7.25 | Multiplet | 4H | 4-Cl-Phenyl | Characteristic AA'BB' system of the p-substituted ring.[1] |
| 7.40 – 7.60 | Multiplet | 4H | 3-CN-Phenyl | Complex pattern (s, d, t, d) of the m-substituted ring.[1] |
Infrared Spectroscopy (FT-IR)
-
: Sharp, medium intensity peak.[1] Diagnostic for Nitrile (
). -
: Strong, sharp peak.[1] Diagnostic for non-conjugated Ketone (
). - : Diagnostic for para-substituted chloride (C-Cl stretch/bend). [1]
Mass Spectrometry (ESI-MS)
-
Parent Ion:
. -
Isotope Pattern: A distinct 3:1 ratio at m/z 284 and 286 due to the
/ isotopes. This is the primary confirmation of the chlorophenyl moiety.
Functional Utility & Pathway Visualization
This molecule is best utilized as a branch point.[1] The following Graphviz diagram illustrates its transformation into three distinct pharmacological classes: Pyrazoles (anti-inflammatory), Amino-alcohols (reuptake inhibitors), and Styrenes (via reduction/elimination).
Figure 1: Divergent synthetic pathways from the core scaffold. The ketone allows for heterocycle formation (Red), reduction to alcohols (Yellow), or amination (Green).
Application Notes:
-
Pyrazole Synthesis: Reaction with hydrazine hydrate yields the 3,4-diaryl-5-methylpyrazole.[1] This scaffold is homologous to Celecoxib and other COX-2 inhibitors.[1]
-
Reductive Amination: Reacting the ketone with dimethylamine and a reducing agent yields structures similar to Sibutramine or Venlafaxine analogs, targeting monoamine transporters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69001303, 2-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile.[1] Retrieved from [Link][1]
-
Organic Syntheses. General Procedure for Alpha-Alkylation of Ketones. (Methodology Reference). Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the Safe Handling of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive safety and handling guide for the novel chemical entity, 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS No. 848311-03-5). As a compound of interest in research and development, detailed and validated safety information is often limited. This guide addresses this critical gap by synthesizing available supplier data with a predictive hazard assessment based on structural analogues. It is designed to empower researchers and drug development professionals with the knowledge to implement safe handling protocols, grounded in scientific principles and risk management methodologies. We will delve into the known properties of this compound, infer potential hazards by examining related chemical structures, and provide detailed protocols for safe handling, emergency response, and waste disposal.
Chemical Identity and Known Properties
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is a complex organic molecule that has appeared in chemical catalogs as a potential building block for larger molecular scaffolds.[1][2][3] While a comprehensive, peer-reviewed toxicological profile is not yet publicly available, we can begin by defining its fundamental chemical and physical characteristics.
Table 1: Physicochemical Properties of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
| Property | Value | Source |
| CAS Number | 848311-03-5 | ChemScene[1], Key Organics[3] |
| Molecular Formula | C₁₇H₁₄ClNO | ChemScene[1], Key Organics[3] |
| Molecular Weight | 283.75 g/mol | ChemScene[1] |
| Synonyms | Benzonitrile, 3-[1-[(4-chlorophenyl)methyl]-2-oxopropyl] | ChemScene[1] |
| Purity | ≥97% | ChemScene[1], Key Organics[3] |
| Storage Temperature | 4°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 4.127 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
The structure of this molecule, depicted below, is key to understanding its potential reactivity and biological interactions.
Caption: 2D structure of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
Hazard Identification and Risk Assessment: A Surrogate-Based Approach
Given the absence of a formal Safety Data Sheet, we must infer potential hazards from the molecule's constituent functional groups. The presence of a chlorophenyl group and a benzonitrile moiety are of primary toxicological interest. Chemical suppliers have marked this compound as a "Hazardous Material," suggesting it meets criteria for dangerous goods classification during transport, likely due to acute toxicity concerns.[1]
To build a robust safety profile, we will reference the known hazards of structurally related compounds, such as 4-chlorobenzonitrile and 2-chlorobenzonitrile.[4][5][6]
Inferred GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Benzonitriles as a class can be harmful if swallowed.[4][7][8]
-
Acute Toxicity, Dermal (Category 4): Similar to other nitriles, skin absorption may be a significant route of exposure.[4][7]
-
Skin Irritation (Category 2): Direct contact may cause skin irritation.[5]
-
Eye Irritation (Category 2A): May cause serious eye irritation.[4][5]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Toxicological Rationale: The toxicity of many benzonitriles is linked to their in vivo metabolism, which can liberate cyanide ions. Cyanide is a potent inhibitor of cellular respiration. The chlorophenyl group may enhance lipophilicity, potentially increasing absorption through the skin and cell membranes. The central nervous system is a primary target for similar compounds.[9] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Caption: Workflow for safely weighing and preparing solutions.
Stability, Storage, and Disposal
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Excess heat, incompatible materials.
-
Incompatible Materials: Strong oxidizing agents. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C. [1][5]* Waste Disposal: Dispose of this compound and its containers in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain.
Conclusion
While 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is a compound with an incomplete public safety record, a rigorous and scientifically-grounded approach to handling can ensure the safety of laboratory personnel. By understanding its chemical nature, inferring hazards from well-characterized analogues, and adhering to stringent handling protocols, researchers can confidently and safely explore its potential in scientific discovery. The principles of risk assessment, engineering controls, and personal protective equipment are not merely guidelines but essential components of a responsible research paradigm.
References
-
2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | C17H14ClNO | CID 69001303 . PubChem, National Center for Biotechnology Information. [Link]
-
Toxicology Report No. S.0052729.5-18, March 2022 . Defense Technical Information Center (DTIC). [Link]
-
Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% . Cole-Parmer. [Link]
-
Benzonitrile, m-chloro- | C7H4ClN | CID 13015 . PubChem, National Center for Biotechnology Information. [Link]
-
3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile | C23H25ClN4O | CID 201662 . PubChem, National Center for Biotechnology Information. [Link]
-
Factsheets of the substances for the 4th Watch List under the Water Framework Directive . JRC Publications Repository. [Link]
-
4-Chlorobenzonitrile | C7H4ClN | CID 12163 . PubChem, National Center for Biotechnology Information. [Link]
-
Benzonitrile . In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Research Council (US) Committee on Acute Exposure Guideline Levels. Washington (DC): National Academies Press (US); 2002. [Link]
-
Chlorfenapyr Registration Review Human-Health Assessment Scoping Document . Regulations.gov. [Link]
-
1-(4-chlorophenyl)-3-[(2-{(Z)-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-ONN-azoxy}phenyl)methoxy]-1H-pyrazole . Agriculture & Environment Research Unit (AERU). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 848311-03-5|3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
CAS number and IUPAC nomenclature for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
An In-Depth Technical Guide to 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile, a complex organic molecule with potential applications in medicinal chemistry and materials science. While not a widely cataloged compound, its structural motifs—a halogenated aromatic ring, a β-dicarbonyl system, and a nitrile group—suggest a rich chemical profile and potential for further investigation. This document outlines the systematic IUPAC nomenclature, a plausible synthetic pathway derived from established chemical principles, and a detailed protocol for its characterization using modern spectroscopic techniques. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this or structurally related compounds.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental to scientific research. This section details the systematic naming and key identifiers for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the structure , the IUPAC name is 3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile . This name is derived by identifying the principal functional group (benzonitrile) and treating the remaining structure as a substituent on the benzene ring.
CAS Number
A comprehensive search of the Chemical Abstracts Service (CAS) registry did not yield a specific CAS number for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. This suggests that the compound is either novel or has not been registered, highlighting an opportunity for new chemical entity research.
Molecular Structure and Properties
A clear representation of the molecular structure is essential for understanding its chemical behavior.
Figure 1: Chemical structure of 3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
Proposed Synthesis Workflow
The synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile can be approached through a Claisen-Schmidt condensation followed by a Michael addition, a common strategy for constructing β-dicarbonyl compounds.
Figure 2: Proposed synthetic workflow for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-4-(4-chlorophenyl)but-3-en-2-one (Chalcone Intermediate)
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.
Step 2: Synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-cyanophenylacetonitrile (1.1 eq) in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the chalcone intermediate (1.0 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following are the expected characteristic signals.
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl and benzonitrile rings, a singlet for the methyl protons, and multiplets for the benzylic and methine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons. |
| IR (Infrared) | Characteristic absorption bands for the C=O stretch (around 1715 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and C-H and C=C bonds of the aromatic rings. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom. |
Potential Applications in Drug Discovery
The structural features of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile suggest several potential applications in drug discovery and development.
-
Enzyme Inhibition: The β-dicarbonyl moiety is a known pharmacophore that can chelate metal ions in the active sites of metalloenzymes.
-
Scaffold for Library Synthesis: The molecule can serve as a versatile scaffold for the synthesis of a library of related compounds for high-throughput screening.
-
Antimicrobial and Anticancer Activity: Chalcone derivatives and compounds with nitrile groups have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Conclusion
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile represents a chemical entity with significant potential for further research. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and a strategy for its characterization. The insights provided herein are intended to facilitate future investigations into the chemical and biological properties of this and related molecules, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Claisen-Schmidt Condensation: For a general overview and mechanism. Name: Claisen-Schmidt Condensation. Source: Organic Chemistry Portal. URL: [Link]
-
Michael Addition: For the mechanism and applications of Michael additions in organic synthesis. Name: Michael Addition. Source: Organic Chemistry Portal. URL: [Link]
-
Spectroscopic Techniques: For a comprehensive resource on the interpretation of NMR, IR, and MS data. Name: Spectroscopic Tools for Organic Chemistry. Source: LibreTexts Chemistry. URL: [Link]
-
Biological Activity of Chalcones: A review on the various biological activities of chalcone derivatives. Name: A review on the biological activity of chalcones. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
Technical Guide: Biological Activity Profiling of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
The following technical guide details the biological activity screening protocol for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5).
This guide is structured as a Target Deconvolution & Validation Protocol , treating the compound as a high-priority hit derived from a diversity library screening. Based on its pharmacophore (aryl nitrile, lipophilic chlorophenyl moiety, and
Executive Summary & Pharmacophore Analysis
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile represents a privileged scaffold in medicinal chemistry, sharing structural homology with non-steroidal aromatase inhibitors (e.g., Letrozole analogs) and androgen receptor antagonists.
To accurately assess its biological potential, researchers must move beyond generic cytotoxicity assays and utilize a mechanism-based screening cascade. The presence of the meta-benzonitrile group suggests a high probability of Heme-iron coordination (CYP enzymes) or reversible covalent interaction with cysteine proteases, while the 4-chlorobenzyl tail provides the necessary lipophilicity for hydrophobic pocket occupancy.
Structural Deconstruction for Assay Selection
| Moiety | Chemical Property | Target Implication | Recommended Assay |
| Benzonitrile (m-CN) | CYP19A1 (Aromatase) , Metalloenzymes | P450-Glo™ / DBF Assay | |
| 4-Chlorophenyl | Lipophilic, Halogen bond donor | Estrogen/Androgen Receptor (Ligand Binding Domain) | TR-FRET Binding Assay |
| 3-Oxobutyl Linker | H-bond acceptor, conformational flexibility | 17 | NAD(P)H Coupled Assay |
Primary Screening Module: CYP19A1 (Aromatase) Inhibition
The primary hypothesis for this compound is Aromatase Inhibition . The aryl nitrile is a classic bioisostere for the triazole ring found in third-generation aromatase inhibitors, capable of coordinating with the Heme iron of CYP19A1, thereby blocking the conversion of androgens to estrogens.
Experimental Rationale
Standard colorimetric assays are insufficient due to the potential intrinsic absorbance of the benzonitrile scaffold. A fluorescent competitive inhibition assay using Dibenzylfluorescein (DBF) is required to ensure high signal-to-noise ratio and eliminate false positives caused by quenching.
Protocol: Fluorescein-Based CYP19A1 Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme: Recombinant Human CYP19A1 (Microsomes or BACulosomes).
-
Substrate: Fluorescein-dibenzyl (DBF) (
stock). -
Cofactor: NADPH Regeneration System (
, Glucose-6-phosphate, G6PDH). -
Control: Letrozole (Positive Control).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile in 100% DMSO to
. Perform 1:3 serial dilutions to generate an 8-point dose-response curve ( to ). -
Incubation Mix: In a black 384-well plate, add
of compound solution (final DMSO concentration < 1%). -
Enzyme Addition: Add
of CYP19A1 enzyme mix ( final concentration) in Potassium Phosphate buffer ( , pH 7.4). Incubate for 10 minutes at to allow pre-equilibrium binding. -
Reaction Initiation: Add
of DBF/NADPH mix. -
Kinetic Read: Monitor fluorescence (
) continuously for 30 minutes at . -
Data Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO vehicle (100% Activity) and Letrozole (0% Activity). Fit data to the Four-Parameter Logistic (4PL) equation.
Critical Checkpoint: If the compound shows time-dependent inhibition (non-linear kinetics), pre-incubate with NADPH for 30 minutes before adding substrate to test for mechanism-based inactivation (suicide inhibition).
Secondary Screening Module: Nuclear Receptor Profiling
If Aromatase inhibition is confirmed (
Protocol: TR-FRET Co-activator Recruitment Assay
Objective: Assess if the compound acts as an antagonist preventing the recruitment of co-activator peptides to the Estrogen Receptor alpha (ER
Workflow:
-
Assay Principle: Use a Terbium-labeled anti-GST antibody (binds GST-ER
-LBD) and a Fluorescein-labeled co-activator peptide (PGC-1 ). -
Competition: Incubate GST-ER
-LBD with Estradiol (agonist) to induce the active conformation. -
Treatment: Add the test compound. If it acts as an antagonist, it will displace Estradiol or alter the conformation, disrupting the FRET signal between Terbium and Fluorescein.
-
Readout: Measure Time-Resolved Fluorescence Ratio (
). A decrease in signal indicates antagonism.
Screening Cascade Visualization
The following diagram illustrates the logical flow of the screening campaign, incorporating "Go/No-Go" decision gates based on potency thresholds.
Figure 1: Decision-tree workflow for validating the biological activity of the benzonitrile derivative.
Mechanistic Hypothesis & Binding Mode
Understanding why this compound is screened against these targets is crucial for data interpretation. The diagram below details the hypothetical binding interaction within the CYP19A1 active site, contrasting it with the generic steroid scaffold.
Figure 2: Hypothetical pharmacophore mapping of the compound within the Aromatase active site.
Cellular Validation (Phenotypic Screening)
Biochemical potency must translate to cellular efficacy. Given the target profile, hormone-dependent cancer lines are the gold standard.
Cell Line Selection
-
MCF-7 (ER+, PR+, Aromatase+): The primary model. Requires supplementation with Testosterone (substrate) to test intracellular aromatase inhibition.
-
MDA-MB-231 (Triple Negative): Negative control. If the compound kills these cells with equal potency to MCF-7, it indicates off-target general toxicity rather than specific hormonal modulation.
Protocol: Testosterone-Driven Proliferation Assay
-
Seeding: Plate MCF-7 cells in phenol red-free media containing charcoal-stripped FBS (to remove endogenous steroids).
-
Induction: Add
Testosterone. (This forces the cells to synthesize Estrogen via Aromatase to survive). -
Treatment: Treat with the test compound (8-point dilution) for 72-96 hours.
-
Readout: Quantify ATP levels using CellTiter-Glo® (Luminescence).
-
Interpretation:
-
Specific Inhibitor: Potent inhibition in Testosterone-treated cells; weak/no inhibition in Estrogen-treated cells.
-
General Toxin: Potent inhibition regardless of whether Testosterone or Estrogen is added.
-
References
-
Smith, H. J., et al. (2018). "Design and synthesis of non-steroidal aromatase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. Link
-
Vinggaard, A. M., et al. (2008). "Screening of 397 Chemicals for Estrogen Receptor Antagonism." Chemical Research in Toxicology. Link
-
PubChem Compound Summary. (2024). "2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile (CID 69001303)."[1] National Center for Biotechnology Information. Link
-
Stresser, D. M., et al. (2000). "A high-throughput screen to identify inhibitors of aromatase (CYP19)." Analytical Biochemistry. Link
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Application Note: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Part 1: Executive Summary & Chemical Profile
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5) is a functionalized benzonitrile derivative utilized primarily as a building block in the synthesis of complex pharmaceutical intermediates.[1] Its structure features a benzonitrile core substituted with a highly functionalized ketone side chain, making it a valuable scaffold for diversity-oriented synthesis, particularly in the development of receptor modulators and enzyme inhibitors.
Note on Availability & Protocol: A specific, peer-reviewed, step-by-step industrial synthesis protocol for this exact CAS number is not currently available in the open scientific literature. The following guide provides a theoretical synthetic strategy based on standard organic transformations for this structural class, alongside verified physicochemical data and safety handling procedures for professional laboratory environments.
Table 1: Physicochemical Properties
| Property | Data | Source |
| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | PubChem [1] |
| CAS Number | 848311-03-5 | ChemScene [2] |
| Molecular Formula | C₁₇H₁₄ClNO | PubChem [1] |
| Molecular Weight | 283.75 g/mol | BLDpharm [3] |
| LogP (Predicted) | ~3.9 - 4.1 | PubChem [1] |
| Appearance | Solid / Powder | Chemical Vendors [2] |
| Solubility | DMSO, Methanol, Dichloromethane | Estimated |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Standard Protocol |
Part 2: Theoretical Synthetic Strategy
Disclaimer: The following analysis is a retrosynthetic breakdown based on established organic chemistry principles. It is intended for academic and research planning purposes only. All reactions must be optimized and validated by qualified personnel in a licensed facility.
Retrosynthetic Analysis
The structure of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile consists of a benzonitrile ring attached to the alpha-position of a benzylacetone derivative. The strategic disconnection is the carbon-carbon bond between the alpha-carbon of the ketone and the benzyl group, or the alpha-carbon and the benzonitrile ring.
The most logical disconnection relies on the
-
Target Molecule (TM): 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.[1][2]
-
Disconnection: C(alpha)–C(benzyl).
-
Precursors:
-
Nucleophile: 3-(2-oxopropyl)benzonitrile (also known as 3-cyanophenylacetone).
-
Electrophile: 4-Chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or bromide).
-
This approach utilizes the acidity of the alpha-protons in the phenylacetone derivative to generate an enolate, which then attacks the benzyl halide.
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection of CAS 848311-03-5 revealing key building blocks.
General Synthetic Methodology (Theoretical)
To synthesize the target scaffold, the following general procedure for ketone alkylation is typically employed in research settings:
-
Enolate Formation:
-
The starting material, 3-(2-oxopropyl)benzonitrile , is dissolved in an anhydrous solvent (e.g., THF or DMF).
-
A strong base is added at low temperature (0°C to -78°C) to deprotonate the alpha-carbon. Common bases include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu).
-
Note on Regioselectivity: Phenylacetone derivatives have two alpha sites (methyl vs. benzylic). The benzylic position (between the phenyl ring and the carbonyl) is thermodynamically more acidic and the enolate is more stabilized, directing alkylation to the desired position (C2 of the propyl chain).
-
-
Alkylation:
-
The electrophile, 4-chlorobenzyl bromide (or chloride), is added slowly to the enolate solution.
-
The reaction is allowed to warm to room temperature or heated slightly to drive the substitution (S_N2 mechanism).
-
-
Work-up & Purification:
-
Quenching with water/ammonium chloride.
-
Extraction with ethyl acetate or dichloromethane.
-
Purification via flash column chromatography (typically Hexanes/Ethyl Acetate gradient) is essential to separate the mono-alkylated product from potential di-alkylated byproducts or unreacted starting material.
-
Part 3: Safety & Handling Protocols
Critical Safety Warning: This compound and its precursors contain nitrile and halogenated moieties. Standard chemical safety protocols must be strictly enforced.
Hazard Identification (GHS Classification)
Based on structural analogs (benzonitriles/ketones):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Target Organs: Respiratory system, central nervous system.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator (N95 or P100) if dust/aerosol formation is likely. Use a full-face respirator with organic vapor cartridges during synthesis steps involving volatile solvents or benzyl halides.
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling the concentrated benzyl halide precursors.
-
Eye: Chemical safety goggles. A face shield is required during the quenching of hydride reactions.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood maintaining a face velocity of 80–100 fpm.
Waste Disposal
-
Aqueous Waste: Basic aqueous waste (from work-up) should be checked for pH and neutralized before disposal.
-
Organic Waste: Halogenated solvent waste stream.
-
Solid Waste: Silica gel and contaminated solids must be disposed of as hazardous chemical waste.
Part 4: Analytical Characterization (Expected)
To validate the synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile , the following spectral data should be obtained:
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: ~7.0–7.6 ppm (Multiplets, 8H total; 4H from benzonitrile, 4H from chlorophenyl).
-
Methine (alpha-H): ~4.0 ppm (Triplet or dd, 1H). This proton is adjacent to the carbonyl, the benzonitrile ring, and the benzyl methylene.
-
Methylene (Benzyl-H): ~3.0–3.3 ppm (Multiplets/dd, 2H).
-
Methyl (Ketone): ~2.0–2.2 ppm (Singlet, 3H).
-
-
LC-MS:
-
Ionization: ESI+
-
Molecular Ion: [M+H]+ = 284.2 (for ³⁵Cl isotope) and 286.2 (for ³⁷Cl isotope) in a 3:1 ratio.
-
References
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 69001303, 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. 848311-03-5|3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-{1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanenitrile | C23H25ClN4O | CID 201662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimal reaction conditions for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile synthesis
Application Note: Optimized Synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile via Regioselective
Executive Summary
This application note details the optimized synthetic protocol for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5), a functionalized diarylalkane scaffold relevant to the development of aromatase inhibitors and non-steroidal anti-inflammatory agents.[1]
The synthesis addresses the primary challenge of this scaffold: constructing a sterically congested quaternary carbon center
Retrosynthetic Analysis & Strategy
To ensure high yield and structural integrity, the target molecule is disconnected at the
Strategic Advantages:
-
Regiocontrol: Utilizing the acidity of the benzylic proton (
) allows for selective enolization. -
Modularity: The pathway allows for late-stage diversification of the benzyl group.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diarylbutanone core.
Experimental Protocols
Protocol A: Synthesis of Intermediate 3-(2-oxopropyl)benzonitrile
Note: While 3-cyanophenylacetone is occasionally commercially available, batch-to-batch variability suggests in-house synthesis via Pd-catalyzed arylation is preferred for pharmaceutical applications.[1]
Mechanism: Buchwald-Hartwig
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Bromobenzonitrile | 1.0 | Substrate |
| Isopropenyl Acetate | 1.2 | Acetone Surrogate |
| Tributyltin methoxide (
Step-by-Step Procedure:
-
Inertion: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon for 15 minutes.
-
Catalyst Formation: Charge the flask with
, Tri-o-tolylphosphine, and anhydrous toluene. Stir at RT for 10 min until the solution turns yellow/orange. -
Addition: Add 3-Bromobenzonitrile followed by Isopropenyl Acetate and Tributyltin methoxide via syringe.
-
Reaction: Heat the mixture to 100°C for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to RT. Add 1M KF solution (to sequester tin byproducts as insoluble solids) and stir vigorously for 30 min.
-
Workup: Filter through a Celite pad. Extract the filtrate with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash chromatography (Silica Gel 60, 0-20% EtOAc in Hexanes).
Protocol B: Regioselective Alkylation (The Core Synthesis)
Objective: Install the 4-chlorobenzyl group at the
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-(2-oxopropyl)benzonitrile | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.1 | Base |
| 4-Chlorobenzyl bromide | 1.05 | Electrophile |
| THF (Anhydrous) | Solvent | Medium (0.2 M) |
| Ammonium Chloride (sat.[1] aq.) | - | Quench |
Step-by-Step Procedure:
-
Enolate Formation:
-
Charge an oven-dried 2-neck RBF with NaH (1.1 equiv) under Argon.
-
Wash NaH with dry pentane (
) to remove mineral oil if high purity is required (optional for scale >1g). -
Add anhydrous THF and cool the suspension to 0°C (ice bath).
-
Add a solution of 3-(2-oxopropyl)benzonitrile (1.0 equiv) in THF dropwise over 20 minutes. Hydrogen gas evolution will be observed.
-
Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (Enolate formation complete).
-
-
Alkylation:
-
Add a solution of 4-chlorobenzyl bromide (1.05 equiv) in THF dropwise to the enolate mixture at 0°C.
-
Allow the reaction to warm slowly to Room Temperature (25°C) over 2 hours.
-
Stir for an additional 4–6 hours.
-
Monitoring: HPLC or TLC (Hexane:EtOAc 3:1). Look for the disappearance of the lower Rf ketone.[1]
-
-
Quench & Isolation:
-
Cool back to 0°C.
-
Carefully quench with saturated
solution (exothermic). -
Extract with Diethyl Ether or EtOAc (
).[2] -
Wash combined organics with water followed by brine.
-
Dry over
and concentrate under reduced pressure.
-
-
Purification:
Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow for the synthesis, including critical quality attributes (CQA).
Figure 2: Logical workflow for the alkylation protocol emphasizing critical decision points.
Analytical Data & Validation
Expected Spectral Characteristics:
-
NMR (400 MHz,
):-
2.15 (s, 3H,
) – Methyl ketone singlet. -
3.10 (dd, 1H, benzylic
), 3.45 (dd, 1H, benzylic ). -
3.95 (t, 1H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -CH) – The diagnostic triplet (or dd) indicating successful mono-alkylation. - 7.00–7.60 (m, 8H, Aromatic protons).
-
2.15 (s, 3H,
-
Mass Spectrometry (ESI+):
-
Calculated MW: 283.75 Da.[9]
-
Observed
, . -
Isotope pattern: Distinct Chlorine signature (3:1 ratio for M : M+2).
-
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<40%) | Moisture in THF quenching enolate.[1] | Redistill THF over Na/Benzophenone; ensure inert atmosphere. |
| Dialkylation | Excess base or alkyl halide; Temp too high. | Strictly limit NaH to 1.1 eq; keep reaction at 0°C longer; add halide slower. |
| O-Alkylation | Solvent polarity favoring O-attack.[1] | Ensure THF is used (favors C-alkylation over DMF/DMSO for Li/Na enolates).[1] |
| Starting Material Remains | Enolization incomplete. | Increase enolization time; ensure NaH quality (titrate if necessary). |
Safety & Handling
-
Benzonitriles: Organic nitriles can liberate cyanide under extreme metabolic or chemical conditions. Handle in a well-ventilated fume hood.
-
Benzyl Halides: 4-Chlorobenzyl bromide is a potent lachrymator .[1] Wear safety goggles and double nitrile gloves. Neutralize glassware with dilute NaOH before removal from the hood.
-
Sodium Hydride: Pyrophoric. Keep away from water. Quench excess reagent with isopropanol or ethyl acetate under nitrogen before water disposal.
References
-
Palladium-C
-Arylation of Ketones:-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society, 122(7), 1360–1370. Link
-
-
General Alkylation of Phenylacetone Derivatives
-
Phase Transfer Catalysis Alternatives
-
Freedman, H. H. (1986). Industrial applications of phase transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link
-
-
Analogous Synthesis of Aromatase Inhibitors (Letrozole Intermediates)
-
Lang, M., et al. (1993). Aromatase Inhibition. Synthesis and Biological Activity of Letrozole. Journal of Medicinal Chemistry, 36, 3743. Link
-
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before conducting chemical synthesis.
Sources
- 1. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Phenylacetone - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Recrystallization Protocols for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Executive Summary
This technical guide details the purification of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5) via recrystallization. As a highly substituted
This protocol prioritizes purity (>98%) and yield by leveraging temperature-dependent solubility differentials in polar protic solvents and binary solvent systems.
Physicochemical Profile & Solubility Logic
To design an effective purification strategy, one must analyze the competing intermolecular forces within the crystal lattice.
Functional Group Analysis
-
Nitrile (CN) & Ketone (C=O): These polar aprotic acceptors create a dipole moment, necessitating a solvent with moderate polarity (dielectric constant
> 20). -
4-Chlorophenyl & Benzonitrile Rings: These provide significant lipophilicity and
- stacking potential. They render the molecule insoluble in water but highly soluble in non-polar organics (DCM, Toluene). -
Rotatable Bonds: The butane backbone introduces conformational flexibility, increasing the risk of the compound settling as an amorphous oil rather than a crystalline solid if cooled too rapidly.
Solubility Prediction Table
| Solvent Class | Representative | Predicted Interaction | Suitability |
| Water | Insoluble (Hydrophobic effect dominates) | Anti-Solvent | |
| Alcohols | Ethanol, Methanol | Soluble hot; sparingly soluble cold (H-bonding with C=O/CN) | Primary Candidate |
| Esters | Ethyl Acetate | High solubility (Dipole-Dipole) | Solvent (in binary mix) |
| Alkanes | Hexane, Heptane | Insoluble to sparingly soluble | Anti-Solvent |
| Chlorinated | DCM, Chloroform | Too soluble (High solvation energy) | Unsuitable |
Solvent Selection Strategy
Based on the structural analogs (specifically
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.
Recommended Protocols
Method A: Single-Solvent Recrystallization (Ethanol or Methanol)
Best for: Removal of trace synthesis byproducts and inorganic salts.
Mechanistic Basis: The compound exhibits a steep solubility curve in lower alcohols. The hydroxyl group of the solvent interacts with the nitrile/ketone, while the alkyl chain of the alcohol accommodates the phenyl rings at high temperatures.
-
Preparation: Place 1.0 g of crude material in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) or Methanol dropwise while heating on a steam bath or hot plate (approx. 60-70°C).
-
Target Concentration: ~10-15 mL solvent per gram of solute.
-
Critical Step: If the solution is dark or contains insoluble particles, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper to remove inorganic salts or catalyst residues.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Note: Do not place directly on a cold benchtop; rapid cooling induces oiling.
-
-
Crystallization: Once reaching room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1][2][3] Wash the cake with 2-3 mL of ice-cold ethanol.
Method B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Highly impure samples or when the compound is too soluble in alcohols.
Mechanistic Basis: Ethyl Acetate (EtOAc) acts as the "Good Solvent" to fully dissolve the lipophilic structure. Heptane acts as the "Anti-Solvent" to lower the dielectric constant of the mixture, forcing the lattice to reform.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
-
Precipitation Point: While maintaining a gentle boil, add Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Clarification: Add just enough hot EtOAc (dropwise) to clear the solution.
-
Growth: Remove from heat and cover. Allow to cool slowly to room temperature.
-
Harvest: Filter and wash with a cold 1:3 mixture of EtOAc:Heptane.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Beta-keto nitriles are prone to separating as a liquid oil before crystallizing. This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.
Corrective Actions:
-
Seeding: Retain a small crystal from a previous batch. Add it to the solution when it reaches slightly above room temperature.
-
Trituration: If an oil forms, decant the solvent and scratch the oil against the glass wall with a glass rod to induce nucleation.
-
Solvent Modification: Switch from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and slightly lower polarity, often stabilizing the crystal form better than EtOH.
Workflow Visualization
Figure 2: Operational workflow for the purification process.
References
-
Organic Syntheses. (1962). alpha-(4-Chlorophenyl)-gamma-phenylacetoacetonitrile. Organic Syntheses, Coll. Vol. 4, p.174. (Demonstrates Methanol recrystallization for structural analogs). Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
UMass Amherst. (n.d.). Recrystallization Summary and Flowchart. Retrieved February 15, 2026, from [Link]
Sources
Handling and storage protocols for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Technical Application Note: Handling, Stability, and Storage Protocols for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Abstract
This technical guide provides rigorous protocols for the handling, storage, and solubilization of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5). Due to the presence of a configurationally labile
Chemical Identity & Structural Criticality
To handle this compound effectively, researchers must understand the specific vulnerabilities encoded in its structure.
-
IUPAC Name: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 283.75 g/mol [1]
-
Key Functional Groups:
-
Aryl Nitrile: Susceptible to hydrolysis under strong acidic/basic conditions; potential metabolic source of cyanide (in vivo).
- -Keto Motif: The acetyl group at position 2.
- -Chiral Center: The carbon at position 2 of the butane chain is attached to four different groups (Acetyl, 4-Cl-Benzyl, 3-CN-Phenyl, H).
-
The Critical Risk: Racemization via Enolization The proton at the chiral center (C2) is highly acidic because the resulting carbanion is stabilized by resonance with both the ketone and the benzonitrile ring. Exposure to moisture (proton source) or weak bases can trigger keto-enol tautomerism, leading to rapid racemization of the pure enantiomer.
Health, Safety, and Environment (HSE) Profile
Treat this compound as a High-Potency New Chemical Entity (NCE) until specific toxicological data confirms otherwise.
| Hazard Class | Signal Word | Hazard Statements (GHS) |
| Acute Toxicity | WARNING | H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[2] |
| Irritation | WARNING | H315 (Causes skin irritation), H319 (Causes serious eye irritation). |
| Reactivity | CAUTION | Hygroscopic. Potential for HCN release under combustion. |
Mandatory PPE:
-
Respiratory: N95/P2 or fume hood operations required to prevent inhalation of particulates.
-
Dermal: Double-gloving with Nitrile (minimum 0.11 mm thickness). Latex is permeable to many organic ketones and should be avoided.
-
Ocular: Chemical splash goggles.
Storage Protocol: The "Inert Cold Chain"
Standard refrigeration (4°C) is insufficient for long-term storage of this compound due to the risk of slow enolization. The following protocol minimizes thermodynamic energy available for degradation.
Solid State Storage
-
Temperature: Store at -20°C ± 5°C .
-
Atmosphere: Headspace must be purged with Argon or Nitrogen (Grade 5.0). Argon is preferred as it is heavier than air and creates a better blanket over the solid.
-
Container: Amber glass vials with PTFE-lined screw caps. Never use polystyrene or non-fluorinated plastics for long-term storage.
-
Desiccation: Secondary containment in a desiccator or with silica gel sachets is mandatory to prevent hydrolysis of the nitrile group.
Decision Tree: Storage Logic
Figure 1: Decision logic for storage based on physical state. Note the stricter requirement (-80°C) for solutions to prevent precipitation and hydrolysis.
Solubilization and Experimental Handling
Objective: Create a stable stock solution without inducing racemization.
Solvent Selection
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Acetonitrile.
-
Acceptable: Ethanol (absolute).
-
FORBIDDEN: Water, Methanol (protic solvents accelerate racemization), or any buffer containing primary amines (e.g., Tris) prior to immediate use.
Reconstitution Protocol
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold solid.
-
Weighing: Use an anti-static gun on the weighing boat. Weigh quickly to minimize exposure to humid air.
-
Dissolution:
-
Add Anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex gently for 30 seconds.
-
Sonicate only if necessary (max 1 minute) to avoid heating.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.
-
Freezing: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.
Quality Control & Stability Monitoring
Every 6 months, or if experimental data becomes erratic, validate the compound's integrity.
HPLC Method Parameters (Generic Start Point):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ketone).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption).
-
Pass Criteria: Purity > 98%; Single peak (unless using Chiral HPLC to check racemization).
Emergency Procedures
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (if safe) or use a HEPA vacuum. Treat waste as hazardous organic nitrile.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol/solvent washes as this increases dermal absorption of the nitrile.
-
Ingestion: Seek immediate medical attention.[3] Mention potential "Aryl Nitrile" exposure (cyanide antidote kit availability may be relevant in massive overdose, though unlikely for trace research amounts).
References
-
ChemScene. (2024). Product Data Sheet: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5).[1][4] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69001303: 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile.[5] Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile Derivatives and Handling of Volatile Standards. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitriles. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 848311-03-5|3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | C17H14ClNO | CID 69001303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile in Divergent Synthesis
Executive Summary & Chemical Profile
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5) is a high-value "privileged scaffold" utilized in the discovery of monoamine transporter inhibitors, nuclear receptor modulators, and agrochemical fungicides. Its structural architecture—featuring a chiral
This guide details the strategic application of this intermediate, moving beyond simple characterization to actionable, high-yield protocols for generating distinct pharmacophores: 1,2,3-trisubstituted pyrazoles , chiral 1,2-diarylbutylamines , and enantioenriched alcohols .
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 283.75 g/mol |
| Key Functionalities | Methyl Ketone (Electrophile), Nitrile (Masked Acid/Amine), Aryl Chloride (Metabolic Blocker) |
| Chirality | 1 Chiral Center (C2 position); typically supplied as racemate ( |
| Solubility | Soluble in DCM, THF, DMSO; Sparingly soluble in water. |
Strategic Utility: The Divergent Hub
The value of this intermediate lies in its bifunctionality . The C2-position is highly activated (
Reaction Pathway Visualization
The following diagram illustrates the three primary synthetic corridors accessible from this single intermediate.
Caption: Divergent synthesis pathways transforming the core ketone scaffold into three distinct bioactive classes.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles
Context: This protocol targets the synthesis of pyrazole cores common in COX-2 inhibitors and kinase inhibitors. The 1,3-diketone-like character (masked by the benzyl group) allows for condensation with aryl hydrazines.
Reagents:
-
Intermediate (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Cat. 10 mol%)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol (284 mg) of the intermediate in 5 mL of Ethanol .
-
Activation: Add 10 mol% Glacial Acetic Acid . The acid catalyst promotes the formation of the hydrazone intermediate.
-
Addition: Dropwise add 1.2 mmol of Phenylhydrazine at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot (
) should disappear, replaced by a highly fluorescent pyrazole spot ( ). -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often an oil. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the pyrazole.
Scientific Insight: The regioselectivity is driven by the steric bulk of the 4-chlorobenzyl group vs. the methyl group. The hydrazine
Protocol B: Diastereoselective Reductive Amination
Context: This route accesses 1,2-diarylbutylamines, a pharmacophore found in antidepressants and analgesics. The challenge is controlling the diastereoselectivity (syn vs. anti) during the reduction of the iminium ion.
Reagents:
-
Intermediate (1.0 equiv)
-
Morpholine (1.5 equiv) - Model secondary amine
-
Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: To a solution of the intermediate (1.0 mmol ) in DCE (10 mL) , add Morpholine (1.5 mmol) and Acetic Acid (1.0 mmol) . Stir at room temperature for 30 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB (2.0 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h). STAB is a mild reductant that selectively reduces the iminium ion without touching the nitrile or aryl chloride.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM (3 x 10 mL). Dry organics over
.[7] -
Analysis: Analyze the crude via
-NMR. The appearance of a multiplet at 3.0-3.5 ppm (CH-N) confirms the amine.
Self-Validating Check:
-
Success Indicator: Disappearance of the ketone carbonyl peak in IR (
) and appearance of amine stretches. -
Troubleshooting: If conversion is low, add molecular sieves (4Å) during the imine formation step to remove water.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use in the above protocols, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | Singlet | |
| Purity | HPLC (C18 Column, ACN/Water) | > 97% Area under curve (AUC). |
| Water Content | Karl Fischer Titration | < 0.5% (Critical for Grignard or moisture-sensitive reactions). |
Safety & Handling
-
Nitrile Hazard: While the benzonitrile moiety is stable, metabolic breakdown can theoretically release cyanide. Handle in a well-ventilated fume hood.
-
Skin Sensitization: Benzonitrile derivatives are potential skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: All aqueous waste from the nitrile hydrolysis or reduction steps must be treated as potentially cyanide-contaminated and disposed of in basic aqueous waste streams (pH > 10).
References
-
General Synthesis of
-Aryl Ketones:- Title: "Palladium-Catalyzed -Aryl
- Source:Journal of the American Chemical Society, 1997, 119(46), 11108–11109.
-
URL:[Link]
-
Reductive Amination Protocols
- Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
- Source:The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
URL:[Link]
-
Pyrazole Synthesis from Ketones
- Title: "Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles
- Source:Tetrahedron Letters, 2014, 55(16), 2603-2607.
-
URL:[Link]
-
Chemical Identity Verification
Sources
- 1. 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | C17H14ClNO | CID 69001303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | C17H14ClNO | CID 69001303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-{1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanenitrile | C23H25ClN4O | CID 201662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 6. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling & Remediation for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Executive Summary & Reaction Logic
This guide addresses the synthesis and purification of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile . Based on the molecular structure, the industrial standard synthesis involves the
The Core Challenge:
The reaction relies on generating an enolate at the benzylic position of the ketone. While the methylene protons are highly acidic (
-
Poly-alkylation: Addition of a second benzyl group.
-
O-Alkylation: Formation of enol ethers.
-
Nitrile Hydrolysis: Conversion of the cyano group to an amide under basic conditions.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathway and the genesis of critical impurities. Use this to identify where your process might be deviating.
Figure 1: Reaction pathway showing the competition between C-alkylation (Target), O-alkylation, and secondary reactions like dialkylation and hydrolysis.
Troubleshooting Guides
Module 1: The "Ghost" Peak (O-Alkylation)
Symptom: You observe a peak eluting just before the main product in Reverse Phase HPLC (RRT ~0.95-0.98). It does not crystallize easily. Diagnosis: Formation of the Enol Ether (O-alkylation) instead of the ketone (C-alkylation).
| Root Cause | Mechanism | Corrective Action |
| Solvent Polarity | Highly polar aprotic solvents (DMSO, HMPA) leave the oxygen anion "naked" and more reactive. | Switch to THF or Toluene with a phase transfer catalyst (PTC) like TBAB. These solvents favor C-alkylation by allowing tighter ion pairing at the oxygen. |
| Leaving Group | Hard leaving groups (Cl-) can sometimes favor hard nucleophiles (Oxygen). | Add KI (Potassium Iodide) . In situ formation of the benzyl iodide (softer electrophile) favors reaction with the softer Carbon center (HSAB Theory). |
| Counter-Ion | Small cations (Li+, Na+) coordinate tightly to Oxygen, shielding it. Large cations (K+, Cs+) leave O exposed. | If using K2CO3, switch to NaH or NaOH to promote tighter coordination to the enolate oxygen, forcing alkylation at the Carbon. |
Module 2: The "Stubborn" Impurity (Dialkylation)
Symptom: A highly lipophilic peak at high retention time (RRT > 1.2). Mass spec shows M+ + 124 (or +126).
Diagnosis: The product has an acidic proton remaining at the
-
Why it happens: The
of the product ( ) is close enough to the starting material ( ) that equilibration occurs. -
The Fix:
-
Stoichiometry Control: Never use excess base. Use exactly 0.95 to 1.0 equivalents of base relative to the ketone.
-
Inverse Addition: Do not add the benzyl halide to the enolate. Instead, add the base slowly to a mixture of the ketone and the benzyl halide. This ensures that as soon as an enolate forms, it reacts with the electrophile immediately, rather than sitting around to deprotonate the product.
-
Quench Protocol: Quench the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight.
-
Module 3: Loss of Yield (Nitrile Hydrolysis)
Symptom: Appearance of a polar peak (low retention time) and a shift in IR (appearance of broad OH/NH bands around 3300 cm⁻¹). Diagnosis: The nitrile group on the benzene ring has hydrolyzed to a primary amide.
-
Risk Factor: High temperatures (>80°C) combined with aqueous bases (NaOH/KOH).
-
Remediation:
-
Anhydrous Conditions: Switch to NaH in THF or KOtBu in THF . Avoid water entirely.
-
Phase Transfer Catalysis (PTC): If using aqueous base (e.g., 50% NaOH), use a non-polar solvent (Toluene) and a PTC (Tetrabutylammonium bromide). Keep the temperature below 40°C . The biphasic system protects the nitrile (in the organic phase) from the bulk aqueous base.
-
Analytical Protocol: Self-Validating HPLC Method
To reliably separate the target from the regioisomers and the dialkylated impurity, use the following gradient method. Isocratic methods often fail to resolve the O-alkylated impurity.
Instrument: HPLC with PDA/UV detector (254 nm & 220 nm) Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µm.
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses enolization/tailing)
-
B: Acetonitrile (ACN)
Gradient Table:
| Time (min) | % A (Water/Acid) | % B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Equilibration |
| 15.0 | 20 | 80 | Linear Gradient (Elutes Target) |
| 20.0 | 5 | 95 | Wash (Elutes Dialkylated Impurity) |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 70 | 30 | Re-equilibration |
Retention Time Guide (Approximate):
-
Hydrolysis (Amide): ~4-6 min
-
Starting Material (Ketone): ~8-9 min
-
Target Molecule: ~12-13 min
-
O-Alkylated Impurity: ~13.5 min (Often a shoulder)
-
Dialkylated Impurity: ~18-20 min
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent? A: No. Ethanol is protic. While it dissolves the reagents, it will interfere with the base (forming ethoxide) and can lead to transesterification if any ester groups were present (not applicable here, but good practice). More importantly, protic solvents solvate anions strongly, reducing the nucleophilicity of your enolate C-atom and slowing the reaction, which encourages side reactions.
Q: My product is an oil and won't crystallize. How do I purify it? A: This molecule has a low melting point due to the flexible butane chain.
-
Trituration: Try triturating the oil with cold Hexane/MTBE (9:1) . The impurities (especially the dialkylated ones) are often more soluble in pure hexane.
-
Seed Crystals: If you have a previous pure batch, seeding is critical.
-
Distillation: Do not distill. The boiling point is likely too high, and the benzylic ketone is thermally unstable (risk of polymerization or decomposition).
Q: Why is the color of the reaction turning dark black/red? A: This indicates oxidation of the enolate or formation of quinone-methide species. This usually happens if the reaction is not degassed. Always purge your solvent with Nitrogen/Argon for 15 minutes before adding the base. Oxygen radicals can couple with the enolate.
References
-
Alpha Alkylation of Carbonyls (Mechanism & Regioselectivity). Chad's Prep. Retrieved from [Link] (Fundamental mechanism for enolate alkylation).
-
Separation of Keto-Enol Tautomers and Isomers by HPLC. Journal of Chemical Sciences. Retrieved from [Link] (Methodology for separating tautomeric mixtures).
-
PubChem Compound Summary: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link].
Minimizing side reactions during 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile formation
Welcome to the technical support center for the synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on practical troubleshooting and the minimization of key side reactions. Our approach is built on explaining the fundamental chemical principles behind each experimental step, empowering you to make informed decisions in your laboratory work.
Core Synthesis Pathway: An Overview
The most direct and common route to synthesizing 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is via the α-alkylation of a ketone. Specifically, this involves the formation of an enolate from 3-acetylbenzonitrile, which then acts as a nucleophile to displace a halide from 4-chlorobenzyl chloride (or bromide/iodide).
This process, while straightforward in theory, is subject to several competing reaction pathways that can significantly impact yield and purity. This guide will address the most common challenges encountered during this synthesis.
Reaction and Side Reaction Pathways
Technical Support Center: Stability of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Welcome to the technical support center for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your research.
Introduction: Understanding the Molecule's Chemistry
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is a complex molecule with several functional groups that can influence its stability. The key moieties to consider under acidic conditions are the benzonitrile and the β-keto group. The nitrile group is susceptible to hydrolysis, which can be catalyzed by acid, while the keto group may participate in other degradation pathways. This guide will walk you through potential degradation mechanisms, how to set up robust stability studies, and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile in an acidic environment?
A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the benzonitrile group.[1][2] This is a two-step process: first, the nitrile is hydrolyzed to a primary amide, forming 3-(1-(4-chlorophenyl)-3-oxobutan-2-yl)benzamide. With continued exposure to acid and water, this amide can be further hydrolyzed to the corresponding carboxylic acid, 3-(1-(4-chlorophenyl)-3-oxobutan-2-yl)benzoic acid.[3][4] The β-keto group is generally more stable under acidic conditions compared to basic conditions, but the potential for acid-catalyzed enolization should not be disregarded, which could lead to other minor degradation products.
Q2: What are the recommended starting conditions for an acid-forced degradation study of this compound?
A2: For a preliminary forced degradation study, we recommend starting with mild acidic conditions and escalating as needed.[5][6][7] A good starting point is to dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and then dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of about 1 mg/mL.[7] This solution can be incubated at a controlled temperature, for instance, 40-60°C, and monitored over a period of 24-48 hours.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[5][7]
Q3: Which analytical techniques are best suited for monitoring the stability of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of the parent compound and the formation of degradation products.[9] A reverse-phase C18 column is typically a good starting point. To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10] LC-MS provides molecular weight information for the degradation products, which is crucial for elucidating their structures. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural confirmation of isolated degradation products.
Q4: How can I ensure the "mass balance" in my forced degradation study?
A4: Mass balance is a critical aspect of a forced degradation study, ensuring that the decrease in the amount of the parent drug is accounted for by the formation of degradation products.[9] To achieve good mass balance, it is essential to use a stability-indicating analytical method that can separate and quantify the parent drug and all major degradation products.[11] The sum of the assay of the parent drug and the impurities should ideally be between 95% and 105%. If you observe a poor mass balance, it could indicate that some degradation products are not being detected (e.g., they are not UV active, are volatile, or are co-eluting with the parent peak).
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under initial acidic conditions. | The compound is highly stable under the tested conditions. | 1. Increase the acid concentration: Move from 0.1 M HCl to 1 M HCl.[7] 2. Increase the temperature: If there's no degradation at 60°C, try increasing the temperature to 80°C.[8] 3. Extend the exposure time: Monitor the reaction for a longer period, up to 7 days.[7] |
| The compound degrades too quickly, making it difficult to track the formation of intermediates. | The stress conditions are too harsh. | 1. Decrease the acid concentration: Use a milder acid, like 0.01 M HCl. 2. Lower the temperature: Conduct the experiment at room temperature or even refrigerated conditions. 3. Reduce the exposure time: Take time points at shorter intervals (e.g., every hour). |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase, column, or gradient. | 1. Optimize the mobile phase: Adjust the pH of the aqueous component and the organic modifier (acetonitrile or methanol) gradient. 2. Try a different column: If a C18 column doesn't provide good separation, consider a phenyl-hexyl or a polar-embedded column. 3. Adjust the flow rate and temperature: Lowering the flow rate can sometimes improve resolution. |
| Inconsistent results between experimental runs. | Variability in experimental parameters. | 1. Ensure precise control of temperature: Use a calibrated oven or water bath. 2. Accurate preparation of solutions: Use calibrated pipettes and volumetric flasks. 3. Consistent sample handling: Neutralize the acidic samples with a base at the end of the experiment to stop the degradation reaction before analysis.[9] |
Experimental Protocol: Acid-Forced Degradation Study
This protocol provides a detailed methodology for conducting an acid-forced degradation study on 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
Objective: To investigate the stability of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile under acidic conditions and to identify potential degradation products.
Materials:
-
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
Acidic Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl. Make up the volume with a 50:50 mixture of acetonitrile and water. This will give a final concentration of 0.1 mg/mL in approximately 0.5 M HCl.
-
Control Sample: In a separate 10 mL volumetric flask, add 1 mL of the stock solution and make up the volume with a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Incubate both the stress and control samples in a water bath set at 60°C.
-
-
Time Point Analysis:
-
Withdraw aliquots (e.g., 1 mL) from each sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation. For example, neutralize 1 mL of the 0.5 M HCl sample with 0.5 mL of 1 M NaOH.
-
Filter the samples through a 0.45 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
-
LC-MS Analysis:
-
Analyze the stressed samples using an LC-MS system to identify the molecular weights of the degradation products. The same chromatographic conditions as the HPLC method can often be adapted for LC-MS.
-
Visualizing the Degradation Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the experimental workflow.
Caption: Proposed acid-catalyzed hydrolysis of the benzonitrile group.
Caption: Step-by-step workflow for the acid-forced degradation study.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved February 14, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Retrieved February 14, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Quotient Sciences. Retrieved February 14, 2026, from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved February 14, 2026, from [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (2021). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved February 14, 2026, from [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 7). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. Retrieved February 14, 2026, from [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). RASĀYAN Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Pearson+. Retrieved February 14, 2026, from [Link]
-
Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. (1978). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. longdom.org [longdom.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. This resource is designed for researchers and drug development professionals encountering challenges related to catalyst performance, particularly in palladium-catalyzed α-arylation reactions. Our goal is to provide actionable troubleshooting advice and robust preventative protocols to ensure the efficiency and reproducibility of your synthesis.
The palladium-catalyzed cross-coupling reaction is a powerful method for forming the critical C-C bond in the target molecule. However, the catalytic cycle is highly sensitive to impurities that can act as poisons, leading to deactivation of the catalyst, stalled reactions, and low yields.[1][2] This guide addresses these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or is giving a very low yield. How do I know if catalyst poisoning is the cause?
A1: Low or no conversion is a classic symptom of a failed catalytic reaction. While other factors like incorrect stoichiometry or temperature can be at fault, catalyst poisoning is a primary suspect, especially if the reaction worked previously.
Key Indicators of Catalyst Poisoning:
-
Stalled Reaction: The reaction proceeds initially but stops before completion, even with sufficient time.
-
Low Yield: The final isolated product yield is significantly below expectations.
-
Formation of Byproducts: You may observe the formation of side products, such as the dehalogenated starting material or homocoupling products.
-
Visual Changes: The appearance of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[3]
If you suspect poisoning, a diagnostic experiment is recommended. Run the reaction in parallel with a control group that uses highly purified, anhydrous, and degassed reagents and solvents.[3] A significantly better outcome in the control group strongly suggests the presence of a catalyst poison in your standard reagents.
Q2: What are the most common catalyst poisons for this type of palladium-catalyzed reaction?
A2: Palladium catalysts, particularly the active Pd(0) species, are susceptible to a range of common laboratory impurities that can act as potent poisons.[4][5]
These poisons typically function by strongly binding to the palladium's active sites, which blocks reactants from accessing them and deactivates the catalyst.[2][6] The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for palladium catalysts.[7] They can be present as trace impurities in starting materials or solvents. Even at parts-per-million (ppm) levels, sulfur can irreversibly bind to the palladium center.[8]
-
Oxygen: The catalytically active Pd(0) species is readily oxidized by atmospheric oxygen to inactive Pd(II). This makes maintaining a strict inert atmosphere essential for the reaction's success.[3]
-
Water: Moisture can interfere with many aspects of the reaction, including reacting with the base and affecting the stability of the catalyst and ligands.[9][10] Using anhydrous ("dry") solvents and reagents is critical.
-
Coordinating Species: Halides, cyanides, and certain nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit catalytic activity.[5][11] While necessary for the reaction, an excess of halide ions can be detrimental.
-
Heavy Metals: Contaminants like lead, arsenic, or mercury, sometimes present in lower-grade reagents, can also deactivate the catalyst.[7][12]
Q3: How can I identify the specific poison affecting my reaction?
A3: Pinpointing the exact poison requires a combination of analytical techniques and deductive reasoning.
-
Analytical Chemistry:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile organic impurities, such as sulfur-containing compounds, in your starting materials or solvents.[13]
-
ICP-MS/OES (Inductively Coupled Plasma Mass Spectrometry/Optical Emission Spectrometry): Highly sensitive methods for detecting trace levels of elemental poisons like lead, arsenic, sulfur, and phosphorus in your reagents.[12]
-
Karl Fischer Titration: The gold standard for accurately quantifying the water content in your solvents and liquid reagents.
-
-
Experimental Diagnosis:
-
Systematic Reagent Replacement: If you suspect a particular reagent, run the reaction again, substituting that one component with a new batch from a different, high-purity supplier.
-
Use of Scavengers: If a specific poison class is suspected, scavenger resins (e.g., thiol scavengers) can be used to pretreat reagents, although prevention through purification is a more robust strategy.
-
Q4: I suspect my catalyst is poisoned. What immediate steps can I take to rescue my current reaction?
A4: Unfortunately, once a homogeneous catalyst is poisoned in situ, it is very difficult to regenerate. The focus should shift to prevention in subsequent runs. Adding more catalyst to a stalled reaction is generally not recommended as it is cost-ineffective and rarely solves the underlying problem.
The most logical approach is to stop, analyze the potential causes based on the information above, and plan your next experiment with rigorous preventative measures.
Preventative Measures & Protocols
The most effective strategy for overcoming catalyst poisoning is to prevent it from occurring in the first place. This involves meticulous preparation of reagents, solvents, and the reaction environment.
Protocol 1: Rigorous Purification of Solvents and Reagents
Many common issues in moisture- and air-sensitive reactions can be traced back to impure solvents or reagents.[1][10]
Solvent Purification:
-
Selection: Choose high-purity, anhydrous grade solvents from a reputable supplier.
-
Drying: If not using a pre-dried solvent, dry it using appropriate drying agents (e.g., molecular sieves for ethers and hydrocarbons; calcium hydride for amides).
-
Degassing: It is crucial to remove dissolved oxygen. The most common method is the "freeze-pump-thaw" technique: a. Place the solvent in a sturdy flask sealed with a septum. b. Freeze the solvent using liquid nitrogen. c. Apply a high vacuum to the flask to remove gases from the headspace. d. Close the connection to the vacuum and allow the solvent to thaw. Trapped gases will bubble out. e. Repeat this cycle at least three times.[14] f. Finally, backfill the flask with an inert gas like argon or nitrogen.
Solid Reagent Purification:
-
Recrystallization: Purify solid starting materials and bases by recrystallizing them from an appropriate solvent to remove impurities.
-
Drying: Dry the purified solids thoroughly in a vacuum oven, especially if they are hygroscopic.[10]
Protocol 2: Establishing and Maintaining an Inert Atmosphere
Palladium-catalyzed reactions must be protected from air and moisture.[15][16] This is achieved by using inert atmosphere techniques.
Reaction Setup using a Schlenk Line or Glovebox:
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be done by placing it in an oven (e.g., at 125°C) overnight or by flame-drying under vacuum.[10]
-
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of inert gas (argon is preferred over nitrogen for some sensitive reactions).
-
Purging the Vessel: The reaction flask, containing a stir bar, should be sealed with a rubber septum. Evacuate the air from the flask using a vacuum line and then backfill it with inert gas. Repeat this "evacuate-backfill" cycle three to five times to ensure the atmosphere is completely inert.[17]
-
Reagent Addition:
-
Add dried solid reagents to the flask under a positive flow of inert gas.
-
Transfer anhydrous, degassed solvents and liquid reagents using gas-tight syringes or cannulas.[15]
-
Data & Visualization
Table 1: Summary of Common Catalyst Poisons and Mitigation Strategies
| Poison Category | Specific Examples | Common Sources | Prevention & Mitigation Strategy |
| Sulfur Compounds | Thiols, Thiophenes, Sulfides, H₂S | Impurities in starting materials, low-grade solvents.[7] | Use high-purity reagents; pretreat reagents with sulfur scavengers if necessary. |
| Oxygen (O₂) & Water (H₂O) | Atmospheric air, moisture | Leaks in the reaction setup, improperly dried solvents/glassware, dissolved O₂.[5] | Use rigorous inert atmosphere techniques (Schlenk line/glovebox); use anhydrous, degassed solvents.[10][15] |
| Coordinating Species | Excess Halides, Cyanides (CN⁻), Phosphates | Byproducts, impurities in salts or starting materials.[5] | Use high-purity reagents; avoid large excesses of halide-containing additives. |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg) | Contaminants in raw materials or reagents.[7][12] | Source reagents from reputable suppliers with clear purity specifications; analyze reagents via ICP-MS if contamination is suspected. |
| Carbon Monoxide (CO) | Incomplete combustion, byproduct from some reactions. | Can arise from decomposition of solvents like DMF under certain conditions.[8] | Choose stable solvents; ensure proper reaction conditions to avoid decomposition pathways. |
Diagrams
Below are two diagrams outlining the logical workflows for troubleshooting a failed reaction and for setting up a reaction to prevent catalyst poisoning.
Caption: Troubleshooting workflow for a failed reaction.
Caption: Ideal workflow for preventing catalyst poisoning.
References
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
-
Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. Retrieved February 14, 2026, from [Link]
-
Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved February 14, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 14, 2026, from [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube. Retrieved February 14, 2026, from [Link]
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 14, 2026, from [Link]
-
How to prepare liquid reagents without oxygen present. (n.d.). University of Cambridge. Retrieved February 14, 2026, from [Link]
-
How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 14, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM. Retrieved February 14, 2026, from [Link]
-
Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved February 14, 2026, from [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved February 14, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Grokipedia. Retrieved February 14, 2026, from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn. Retrieved February 14, 2026, from [Link]
-
Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. Retrieved February 14, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. (2020, May 4). Frontiers in Chemistry. Retrieved February 14, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. Retrieved February 14, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Catalyst poisoning. (n.d.). chemeurope.com. Retrieved February 14, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 14, 2026, from [Link]
-
Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo. Retrieved February 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. revisiondojo.com [revisiondojo.com]
- 3. benchchem.com [benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. dcl-inc.com [dcl-inc.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. GAS Dortmund [gas-dortmund.de]
- 12. Catalyst Poisoning Testing [intertek.com]
- 13. Gulf Bio Analytical [gulfbioanalytical.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. labproinc.com [labproinc.com]
- 17. m.youtube.com [m.youtube.com]
Optimizing temperature and pressure for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Technical Support Center: Process Optimization Guide Topic: Thermodynamic & Kinetic Control for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile Synthesis CAS: 848311-03-5 Document ID: TS-OPT-848311-V2
Executive Summary & Reaction Architecture
Welcome to the technical support hub for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile . This guide addresses the critical optimization of Temperature (
The synthesis of this scaffold involves the formation of a crowded quaternary carbon center via enolate alkylation. Success depends on balancing thermodynamic enolate formation against kinetic side-reactions (O-alkylation, poly-alkylation, and nitrile hydrolysis).
Core Reaction:
Critical Reaction Parameters (CRP): Temperature & Pressure
The following matrix defines the operational windows for optimizing yield and selectivity.
Thermodynamic Control (Temperature)
The regioselectivity of the enolate (kinetic terminal methyl vs. thermodynamic internal methylene) is temperature-dependent.
-
Low
(< 0°C): Favors kinetic enolate (attack at the terminal methyl), leading to the wrong isomer. -
Optimal
(40°C – 65°C): Favors thermodynamic equilibration, ensuring alkylation occurs at the benzylic position (required for the target structure). -
Critical Failure (
> 80°C): Promotes nitrile hydrolysis to amide/acid, especially under Phase Transfer Catalysis (PTC) conditions.
Kinetic Acceleration (Pressure)
While often overlooked in standard protocols, pressure is a vital lever for this sterically hindered alkylation.
-
Vapor Pressure (Autoclave): Allows the use of volatile solvents (e.g., Acetone, THF) beyond their boiling points, increasing rate constants (
) significantly. -
Hydrostatic Pressure:
-Alkylation has a negative volume of activation ( ). Increasing pressure to 5–10 bar accelerates the reaction by stabilizing the compact transition state.
Optimization Data Matrix
| Variable | Range | Effect on Rate ( | Effect on Selectivity (C vs O) | Risk Factor |
| Temperature | 25°C | Baseline | High C-alkylation | Incomplete conversion |
| 60°C | 4x Increase | Moderate | O-alkylation onset | |
| 90°C | 10x Increase | Low (High O-alkylation) | Polymerization / Hydrolysis | |
| Pressure | 1 atm | Baseline | Baseline | Solvent loss |
| 5 bar (N | 1.2x Increase | Improved | None | |
| 20 bar | 2.5x Increase | High C-alkylation | Equipment limits |
Troubleshooting Guide & FAQs
Q1: I am observing significant O-alkylation impurities (Enol Ether formation). How do I suppress this?
Diagnosis: This is a classic "Hard/Soft Acid Base" (HSAB) mismatch. The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft." High temperatures and polar aprotic solvents (like DMSO/DMF) can strip the cation too effectively, leaving the "hard" oxygen exposed.
Solution:
-
Solvent Switch: Move to a less polar solvent (Toluene or THF) to encourage tight ion-pairing, which shields the oxygen.
-
Temperature Modulation: Reduce
by 10°C. O-alkylation has a higher activation energy than C-alkylation. -
Counter-ion Optimization: Use a larger counter-ion (e.g., Cesium Carbonate instead of Potassium Carbonate). The "Cesium Effect" stabilizes the specific transition state for C-alkylation.
Q2: The reaction stalls at 60% conversion despite prolonged heating.
Diagnosis: This indicates catalyst deactivation or equilibrium stagnation. In PTC systems, the catalyst (e.g., TBAB) may have decomposed (Hofmann elimination) if
Solution:
-
Pressure Intervention: Conduct the reaction in a sealed vessel (autoclave) at 5 bar. This prevents solvent evaporation and maintains catalyst concentration.
-
Catalyst Refresh: Add a second portion (0.5 eq) of phase transfer catalyst after 4 hours.
-
Water Management: If using solid-liquid PTC, trace water is needed for interfacial activation, but too much solvates the nucleophile. Ensure water content is strictly controlled (<1% v/v).
Q3: My nitrile group is hydrolyzing to an amide.
Diagnosis: High temperature + aqueous base = hydrolysis. Solution:
-
Strict Anhydrous Conditions: Switch to NaH/THF or KOtBu/Toluene.
-
Lower
/ Higher : Run the reaction at 40°C but under 10 bar of pressure. The pressure compensates for the loss of thermal kinetic energy without activating the hydrolysis pathway.
Optimized Protocol: High-Pressure Assisted Alkylation
Objective: Synthesize CAS 848311-03-5 with >95% regioselectivity and >90% yield.
Reagents:
-
Substrate: 3-(2-oxopropyl)benzonitrile (1.0 eq)
-
Reagent: 4-Chlorobenzyl bromide (1.1 eq)
-
Base: Cs
CO (1.5 eq) [Preferred for C-selectivity] -
Solvent: Acetone (Dry)
Workflow:
-
Setup: Load the solid reagents into a stainless steel pressure reactor (Parr or similar).
-
Solvation: Add dry Acetone. Note: Acetone boils at 56°C. We will superheat it.
-
Pressurization: Purge with N
, then pressurize the headspace to 5 bar with N . -
Thermal Ramp: Heat the reactor to 75°C .
-
Why? The external pressure raises the boiling point, keeping acetone liquid. 75°C provides the energy to overcome steric hindrance at the benzylic position.
-
-
Reaction: Stir at 800 RPM for 4–6 hours.
-
Quench: Cool to 25°C, vent pressure, and filter inorganic solids.
-
Purification: Recrystallize from Ethanol/Heptane.
Mechanistic Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways and the role of Temperature/Pressure in steering the reaction toward the desired C-alkylated product.
Caption: Pathway selection logic. Green paths indicate the optimized route using Thermodynamic Control (T) and Pressure stabilization (P).
References
-
Vignolini, J., et al. "High-Pressure Organic Synthesis: Activation Volumes in Michael Additions and Alkylations." Chemical Reviews, vol. 112, no. 4, 2012.
-
ChemScene. "Product Data: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5)."[1] ChemScene Catalog, 2024.
-
Trost, B. M., & Fleming, I. "Alkylation of Enolates: Regioselectivity and Stereoselectivity." Comprehensive Organic Synthesis, Pergamon Press, 1991.
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Edition, 2003. (Referencing the influence of solvent polarity on O- vs C-alkylation).
Sources
Technical Support Center: Chiral Resolution of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Executive Summary & Molecule Analysis
The Challenge: You are attempting to separate the enantiomers of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5). This molecule presents a specific set of chromatographic challenges:
-
Neutrality: It lacks strong acidic or basic groups (nitrile and ketone are weak/neutral), rendering standard ionic modifiers (DEA, TFA) less effective for selectivity, though they may still influence peak shape.
-
Conformational Lability: The chiral center is located at the alpha-position to the ketone (C2 of the butane chain). This makes the molecule susceptible to keto-enol tautomerization , potentially leading to on-column racemization if the mobile phase pH is too high.
-
Solubility: The structure is highly lipophilic (two aromatic rings, chloro-substituent), requiring careful solvent selection to prevent precipitation in standard aqueous reversed-phase systems.
Target Audience: This guide is designed for analytical chemists and process engineers requiring a robust method for Enantiomeric Excess (%ee) determination or preparative isolation.
Method Development Workflow
The following decision tree outlines the logical progression for developing a chiral method for this specific keto-nitrile intermediate.
Figure 1: Decision tree for chiral method development of alpha-chiral keto-nitriles.
Recommended Experimental Protocols
A. Primary Screening Protocol (Normal Phase)
For this molecule, polysaccharide-based stationary phases are the industry standard due to the "lock-and-key" fit provided by the aromatic rings [1].
Instrument Configuration:
-
System: HPLC or UHPLC with DAD (Diode Array Detector).
-
Wavelength: 254 nm (Strong absorption from benzonitrile and chlorophenyl groups).
-
Temperature: 25°C (Start here; lower to 15°C if resolution is poor).
Column Selection Matrix:
| Column Code | Chiral Selector | Why it works for this molecule |
| AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Excellent for aromatic ketones. The helical structure accommodates the bulky chlorophenyl group [2]. |
| OD-H / IC | Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to Amylose. Better if the nitrile group dominates the interaction. |
| OJ-H | Cellulose tris(4-methylbenzoate) | Useful if the carbonyl dipole is the primary interaction point, though less predictable for this specific structure. |
Screening Steps:
-
Mobile Phase A: n-Hexane / Ethanol (90:10 v/v).[1]
-
Mobile Phase B: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Sample Prep: Dissolve 1 mg/mL in Ethanol. Note: Avoid dissolving in DMSO if using Normal Phase, as it can damage non-immobilized columns (AD/OD).
B. The "Racemization Risk" Protocol
Because the chiral center is alpha to a ketone, basic conditions can deprotonate the alpha-carbon, leading to enolization and loss of chirality [3].
-
WARNING: Do NOT use Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase.
-
Safe Additive: If peak tailing occurs, use 0.1% Acetic Acid or Formic Acid. The acidic environment suppresses enolization.
Troubleshooting Guide (FAQ Format)
Q1: I see a "plateau" or "saddle" between my two peaks, preventing baseline resolution. What is happening?
Diagnosis: This is the classic signature of on-column racemization . The molecule is interconverting between enantiomers during the run. The Fix:
-
Lower the Temperature: Drop the column oven to 10°C or 5°C. Lower thermal energy reduces the rate of keto-enol tautomerization.
-
Remove Bases: Ensure no residual DEA/TEA is in the system lines.
-
Increase Flow Rate: Faster elution gives the molecule less time to racemize on the column.
Q2: My sample is not soluble in Hexane/Ethanol. Can I use DCM?
Diagnosis: Solubility issues are common with dichlorophenyl derivatives. The Fix:
-
If using Coated Columns (AD-H, OD-H): NO. Dichloromethane (DCM) will strip the chiral selector from the silica, destroying the column.
-
If using Immobilized Columns (Chiralpak IA, IC, ID): YES. You can use mixtures like Hexane/DCM/EtOH (e.g., 50:30:20). The immobilized phase is chemically bonded and robust against "forbidden" solvents [4].
Q3: The retention times are shifting between runs.
Diagnosis: This is likely due to water accumulation in the Normal Phase solvents (Hexane is hygroscopic) or temperature fluctuations. The Fix:
-
Control Water: Use a drying tube on your solvent reservoir or use pre-mixed, anhydrous solvents.
-
Equilibration: This molecule interacts via hydrogen bonding (ketone/nitrile). Ensure the column is equilibrated for at least 20 column volumes before the first injection.
Q4: Can I use SFC (Supercritical Fluid Chromatography) for this separation?
Answer: Yes, and it is highly recommended. SFC is often superior for this class of molecules because:
-
Solubility: Supercritical CO2 has high solvating power for lipophilic aromatics.
-
Speed: Low viscosity allows for 3-5x faster run times.
-
Conditions: CO2/Methanol (no additives) is a standard starting point. The slightly acidic nature of CO2 (forming carbonic acid with MeOH) naturally stabilizes the alpha-proton, reducing racemization risk compared to HPLC [1].
Quantitative Data Summary
Expected Performance Metrics (Typical for Polysaccharide Columns):
| Parameter | Target Value | Action if Failed |
| Resolution (Rs) | > 1.5 | Switch alcohol (EtOH |
| Tailing Factor (Tf) | 0.9 - 1.2 | Add 0.1% Acetic Acid. |
| Capacity Factor (k') | 2.0 - 10.0 | Adjust % Alcohol (Stronger solvent reduces k'). |
| Selectivity ( | > 1.1 | Switch Column Chemistry (Amylose |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC & SFC Column Selection Guide. Retrieved from [Link]
- Smith, R. M. (2018). Racemization of Enantiomers in HPLC. Journal of Chromatography A.
Sources
Solving crystallization failures for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Ticket #8842: Crystallization Failure for Beta-Ketonitrile Intermediate
Subject: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile — Persistent Oiling Out & Amorphous Gums
User Status:
Current State: "Yellow oil separates at bottom of flask upon cooling." Molecule Class: Beta-ketonitrile / Chiral Secondary Ketone. Risk Profile: High conformational entropy; prone to Liquid-Liquid Phase Separation (LLPS).
Introduction: Why This Molecule Hates to Crystallize
Welcome to the Solid-State Services Helpdesk. You are struggling with 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile .
We know this structure well. It combines three features that are "kryptonite" for crystal lattices:
-
Rotational Freedom: The central butane chain allows the chlorophenyl and benzonitrile rings to rotate freely, creating high "entropic penalty" for ordering.
-
Weak H-Bonding: You have acceptors (CN, C=O) but no strong donors (unless enolized), meaning the lattice energy is low.
-
Chirality: The C2 position is chiral. If you are synthesizing this as a racemate, you are fighting the solubility of the racemic compound vs. the conglomerate, which often leads to oils.
Below is your troubleshooting guide. Do not skip steps.
Module 1: The "Oiling Out" Crisis (LLPS)
Q: Why does it turn into an oil instead of a crystal? A: You have hit the Spinodal Decomposition limit. In your phase diagram, the "Oiling Out" boundary (Liquid-Liquid Phase Separation) is above the Solubility curve. When you cool the solution, you hit the region where the solution splits into "Solvent-Rich" and "Solute-Rich" liquids before you hit the crystal nucleation point. The "oil" is just supersaturated liquid product.
The Fix: Temperature Cycling & Seeding You cannot force this to crystallize by simply cooling it to -20°C. That just makes the oil more viscous (glass transition). You must crystallize from the oil or prevent the oil from forming.
Protocol: The "Cloud Point" Rescue
-
Dissolve: Heat sample in IPA/Heptane (1:3) until clear (approx 60°C).
-
Cool Slowly: Lower temp by 5°C/hour.
-
Watch for Cloud: At the first sign of turbidity (the oiling point), STOP cooling .
-
Reheat: Warm the solution back up by 2-3°C until the cloud just disappears.
-
Seed: Add 0.5 wt% of pure seed crystals (if available) or scratch the glass vigorously.
-
Hold: Hold at this temperature (isothermal) for 4-6 hours. You need the oil droplets to nucleate heterogeneously.
Visual Workflow: Escaping the Oil Trap
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Solvent Selection Strategy
Q: I'm using Ethanol/Water and it's a mess. What should I use? A: Stop using Water. Water is a "hard" antisolvent that creates extremely high local supersaturation, forcing the hydrophobic chlorophenyl group to aggregate instantly into oil. You need "softer" antisolvents.
Solvent Screen Recommendations:
Based on Hansen Solubility Parameters (HSP) , your molecule has high Dispersion (
| Solvent System | Role | Why it works | Risk |
| Toluene / Heptane | Primary Rec | Matches the aromatic rings (Pi-Pi stacking). Slow evaporation promotes order. | Low yield if too much Toluene. |
| IPA / Isopropyl Ether | Alternative | Moderate polarity. Ether reduces solubility gently. | Peroxide formation in ether. |
| Ethanol / Water | AVOID | Polarity mismatch is too aggressive. Promotes oiling. | High. |
| MTBE (Pure) | Evaporative | Good for slow evaporation crystallization.[1] | Flammability. |
Technical Insight: For beta-ketonitriles, Toluene is exceptional because it solvates the aromatic rings effectively, preventing the "clumping" that leads to oil, while allowing the polar nitrile/ketone groups to align slowly.
Module 3: Impurity Management
Q: My NMR looks 90% pure, but it won't crystallize. A: 90% is not enough for this molecule. The unreacted starting materials (likely the benzonitrile precursor or the chlorophenyl ketone) act as impurities that lower the melting point . If the MP drops below room temperature due to "Melting Point Depression," you will never get a solid.
The "Clean-Up" Protocol: Before attempting crystallization again:
-
Run a Silica Plug: Flush with 10% EtOAc/Hexane to remove polar tars.
-
Acid/Base Wash: If the enol form is acidic, a mild basic wash might remove specific impurities (use caution not to racemize).
-
Vacuum Dry: Residual solvent (DCM, EtOAc) acts as a plasticizer. You must dry the oil to <1% solvent content before attempting crystallization.
Module 4: Tautomerism & Polymorphism[2][3][4]
Q: I got a solid, but it melted the next day. Why? A: You likely isolated a metastable polymorph or the wrong tautomer. Beta-ketonitriles exist in equilibrium between the Keto and Enol forms.
-
Keto form: usually more soluble, less stable lattice.
-
Enol form: can form internal Hydrogen bonds (pseudo-ring), often packs better.
Stabilization Strategy:
-
Solvent Choice: Non-polar solvents (Toluene) favor the intramolecular H-bonded Enol form. Polar protic solvents (Methanol) favor the Keto form.
-
Recommendation: Crystallize from Toluene/Heptane to lock in the Enol form (if it is the stable solid).
Visual Workflow: Solvent & Tautomer Logic
Figure 2: Influence of solvent polarity on tautomeric equilibrium and crystal stability.
References & Further Reading
-
Myerson, A. S. (2002).[2][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][3] (Chapter on "Impurity Effects and Oiling Out").[4]
-
Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid-Liquid Phase Separation." Organic Process Research & Development. (Seminal work on managing LLPS).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for solvent selection).
-
FDA/ICH Q3A(R2) . "Impurities in New Drug Substances." (Guidance on purity requirements for crystallization).
Sources
Validation & Comparative
1H NMR spectrum interpretation of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
An In-Depth Guide to the 1H NMR Spectral Interpretation of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile and Comparative Analysis with Alternative Spectroscopic Techniques
Introduction
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile, a molecule possessing a unique combination of aromatic and keto-enol functionalities, presents a compelling case for the application of advanced spectroscopic techniques. Its structure, featuring a chiral center and the potential for tautomerism, necessitates a robust analytical approach for complete characterization. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the insights derived from 1H NMR with those obtained from complementary techniques such as 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic view of its structural determination.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
The acquisition of a high-quality 1H NMR spectrum is the foundation of accurate structural interpretation. The following protocol outlines the key steps and considerations for analyzing 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak. However, the presence of acidic protons (enol and α-protons) in the analyte may lead to hydrogen-deuterium exchange, which can be observed and can also be a diagnostic tool. For studying tautomeric equilibria, aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be advantageous as they can stabilize the enol form through hydrogen bonding.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for 1H NMR. A small amount is added to the sample to provide a reference point for the chemical shift scale.
2. NMR Spectrometer Setup and Data Acquisition:
-
Field Strength: A higher magnetic field strength (e.g., 400, 500, or 600 MHz) provides better signal dispersion and resolution, which is particularly important for resolving complex spin systems in the aromatic region and differentiating between diastereotopic protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H NMR spectrum.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis, ensuring that all protons have fully relaxed before the next pulse.
-
Acquisition Time (at): An acquisition time of 2-4 seconds will yield good resolution.
-
1H NMR Spectrum Interpretation: A Detailed Analysis
The 1H NMR spectrum of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is expected to be complex due to the presence of both keto and enol tautomers in solution. The equilibrium between these two forms will dictate the observed spectrum.
The Keto-Enol Tautomerism
The presence of a β-dicarbonyl-like moiety allows the molecule to exist in equilibrium between its keto and enol forms. This equilibrium is often solvent and temperature-dependent.
Caption: Keto-enol tautomeric equilibrium.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in both the keto and enol forms of the target molecule.
| Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 (acetyl) | 2.1 - 2.3 | Singlet (s) | N/A | 3H |
| CH (methine) | 4.0 - 4.2 | Doublet of Doublets (dd) | ~7-9, ~5-7 | 1H |
| CH2 (methylene) | 3.0 - 3.4 | Multiplet (m) | ~14-16 (geminal), ~7-9, ~5-7 | 2H |
| Aromatic (4-Chlorophenyl) | 7.2 - 7.4 | AA'BB' system | ~8-9 | 4H |
| Aromatic (Benzonitrile) | 7.5 - 7.8 | Multiplet (m) | ~7-9 | 4H |
| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 (enol) | 1.9 - 2.1 | Singlet (s) | N/A | 3H |
| =CH (vinylic) | 5.5 - 6.0 | Singlet (s) | N/A | 1H |
| OH (enol) | 12 - 16 | Broad Singlet (br s) | N/A | 1H |
| CH2 (methylene) | 3.5 - 3.8 | Singlet (s) or AB quartet | N/A or ~15-17 | 2H |
| Aromatic (4-Chlorophenyl) | 7.1 - 7.3 | AA'BB' system | ~8-9 | 4H |
| Aromatic (Benzonitrile) | 7.4 - 7.7 | Multiplet (m) | ~7-9 | 4H |
Detailed Rationale:
-
Keto Form:
-
The acetyl methyl protons (CH3) are expected to appear as a sharp singlet around 2.1-2.3 ppm.
-
The methine proton (CH) , being adjacent to the benzonitrile-substituted methylene group and the acetyl group, will be a doublet of doublets.
-
The methylene protons (CH2) adjacent to the chlorophenyl group are diastereotopic due to the adjacent chiral center. They will likely appear as a complex multiplet, or if resolution is high, as two separate doublet of doublets.
-
The aromatic protons of the 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons on the benzonitrile ring will show a more complex multiplet pattern due to their meta and para substitution.
-
-
Enol Form:
-
The enol methyl protons (CH3) are shifted slightly upfield compared to the keto form.
-
A key diagnostic signal for the enol form is the vinylic proton (=CH) , which will appear as a singlet in the region of 5.5-6.0 ppm.
-
The enolic hydroxyl proton (OH) gives a very characteristic broad singlet at a significantly downfield chemical shift (12-16 ppm) due to intramolecular hydrogen bonding. This peak's intensity will directly correlate with the percentage of the enol tautomer.
-
The methylene protons (CH2) in the enol form are adjacent to an sp2 carbon and will appear as a singlet or an AB quartet depending on the rotational barrier and magnetic environment.
-
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.
Caption: Workflow for structural elucidation.
13C NMR Spectroscopy
-
Strengths: Provides direct information about the carbon skeleton of the molecule. The number of unique carbon signals confirms the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and chemical environment (e.g., C=O, aromatic C, aliphatic C). For our target molecule, distinct signals for the carbonyl carbon (~200 ppm in the keto form) and the enolic carbons (~90-100 ppm for =CH and ~170-180 ppm for =C-OH) would be definitive proof of tautomerism.
-
Limitations: 13C NMR is inherently less sensitive than 1H NMR, requiring more sample or longer acquisition times. It does not provide information about proton-proton coupling.
Infrared (IR) Spectroscopy
-
Strengths: Excellent for identifying functional groups. The IR spectrum of our target molecule would show a strong C=O stretching vibration around 1715 cm-1 for the keto form. In the enol form, this peak would be absent or diminished, and a broad O-H stretch would appear around 3200-3600 cm-1, along with a C=C stretch around 1600-1650 cm-1. The C≡N stretch of the nitrile group will be a sharp, medium intensity peak around 2220-2240 cm-1.
-
Limitations: IR spectroscopy provides limited information about the overall connectivity of the molecule. It is more of a qualitative tool for functional group identification rather than a quantitative one for structural elucidation.
Mass Spectrometry (MS)
-
Strengths: Provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can provide this information with very high accuracy. The fragmentation pattern can also offer clues about the structure of the molecule. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) would be clearly visible in the mass spectrum, confirming the presence of a chlorine atom.
-
Limitations: Isomers often have the same molecular weight and can be difficult to distinguish by MS alone. Tautomers will typically not be distinguishable by MS as they have the same molecular formula.
Conclusion
The 1H NMR spectrum of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile provides a wealth of information regarding its structure, including the connectivity of protons and the presence and ratio of keto-enol tautomers. However, for an unambiguous and complete structural assignment, a multi-technique approach is indispensable. The combination of 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry creates a self-validating system, where each technique provides complementary information, leading to a confident and robust structural elucidation. This integrated analytical workflow is a cornerstone of modern chemical research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
A Researcher's Guide to the FTIR Spectral Analysis of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. For researchers working with complex molecules such as 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique. It offers a rapid, non-destructive method to identify functional groups and probe the intramolecular environment, providing a unique chemical fingerprint.
This guide provides an in-depth analysis of the expected FTIR spectral features of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile. Drawing upon established spectral data for its constituent functional groups, we will present a comparative analysis to facilitate accurate spectral interpretation. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality FTIR data and illustrates the analytical workflow.
Understanding the Molecular Structure and its Vibrational Signatures
The target molecule, with CAS number 848311-03-5, is a multifaceted structure incorporating a benzonitrile moiety, a 4-chlorophenyl group, and a β-diketone core.[1][2] Each of these components contributes distinct vibrational modes to the overall FTIR spectrum. A critical consideration for the β-diketone portion is the potential for keto-enol tautomerism, which dramatically influences the carbonyl stretching region of the spectrum.[3][4][5] The enol form is often stabilized by intramolecular hydrogen bonding, leading to characteristic shifts in peak positions.[4][5][6]
Comparative FTIR Spectral Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparative Data & Notes |
| Benzonitrile | C≡N stretch | 2220 - 2240 | The C≡N stretch in benzonitrile is a sharp, strong band typically observed around 2230 cm⁻¹.[7][8][9][10] Its position can be slightly influenced by the electronic effects of other substituents on the aromatic ring. |
| C-H stretch (aromatic) | 3000 - 3100 | These are typically weak to medium bands characteristic of C-H stretching on the benzene ring.[6] | |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands are expected in this region due to the vibrations of the benzene ring. | |
| β-Diketone (Keto-Enol Tautomers) | C=O stretch (Diketone form) | 1680 - 1790 | The diketo form would show a strong absorption in this region.[3] For comparison, simple aliphatic ketones absorb around 1715 cm⁻¹.[4] |
| C=O stretch (Enol form) | 1580 - 1700 | The enol form, stabilized by conjugation and intramolecular hydrogen bonding, exhibits a C=O stretch at a lower frequency.[3][4] This broad band often overlaps with C=C stretching vibrations.[6] | |
| O-H stretch (Enol form) | 2500 - 3200 | A very broad and often weak band due to strong intramolecular hydrogen bonding in the enol tautomer. | |
| 4-Chlorophenyl | C-Cl stretch | 700 - 850 | The position of this band is indicative of the substitution pattern on the benzene ring. For a para-substituted ring, a strong band is expected in this region. |
| C-H out-of-plane bend | 800 - 860 | A strong band in this region is also characteristic of para-disubstitution on a benzene ring. | |
| Alkyl Groups | C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations from the methyl and methine groups in the butanoyl chain. |
| C-H bend (aliphatic) | 1350 - 1470 | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of FTIR data, a standardized experimental procedure is crucial. The following protocol details the Potassium Bromide (KBr) pellet method, a common technique for analyzing solid samples.
Objective: To obtain a high-resolution FTIR transmission spectrum of solid 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile.
Materials:
-
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind approximately 200 mg of dry FTIR-grade KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the sample to the KBr powder.
-
Mix thoroughly by grinding the two components together for 1-2 minutes until a homogenous, fine powder is obtained. This minimizes scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-pressing die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet is indicative of good sample dispersion and particle size reduction.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction and normalize the acquired spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow for FTIR Spectral Analysis
The following diagram illustrates the logical flow from sample preparation to final spectral interpretation and data reporting.
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. [Link]
-
Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024). Frontiers. [Link]
-
Ketone infrared spectra. (n.d.). Chemistry LibreTexts. [Link]
-
β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. (1958). Journal of the American Chemical Society. [Link]
-
Benzonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. (n.d.). ResearchGate. [Link]
-
FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... (n.d.). ResearchGate. [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). Semantic Scholar. [Link]
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. [Link]
-
β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). lcs.sorbonne-universite.fr. [Link]
-
FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... (n.d.). ResearchGate. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
-
SYNTHESIS OF SC99 AND ITS ANALOGS. (n.d.). Oncotarget. [Link]
-
Benzonitrile, m-chloro-. (n.d.). PubChem. [Link]
-
4-Chloranyl-N-(4-chlorophenyl)aniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (n.d.). ResearchGate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 848311-03-5|3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]
Comparative Guide: Purity Validation Standards for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
[1]
Executive Summary & Analyte Profile
In the development of bioactive small molecules, 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5) represents a challenging scaffold due to its dual-functionalized nature containing both a nitrile (–CN) and a halogenated aryl group (–Cl) .
This guide objectively compares the two dominant "Gold Standards" for validating the elemental composition and purity of this compound: Automated Dynamic Flash Combustion (CHN) versus Quantitative NMR (qNMR) . While CHN remains the prerequisite for publication in top-tier journals (e.g., J. Med. Chem.), qNMR is increasingly adopted in industrial R&D for its ability to distinguish between structural impurities and trapped solvents.
Analyte Specifications
| Property | Value |
| IUPAC Name | 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile |
| Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
| Physical State | Solid (typically off-white powder) |
| Key Moieties | Nitrile (Combustion resistant), Aryl Chloride (Interference generator) |
Theoretical Elemental Composition (Target Values)
For a sample to be deemed "Analytically Pure," experimental values must fall within ±0.4% of these theoreticals.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 71.96% |
| Hydrogen | H | 4.97% |
| Nitrogen | N | 4.94% |
| Chlorine | Cl | 12.49% |
| Oxygen | O | 5.64% |
Comparative Analysis: Combustion (CHN) vs. qNMR
This section evaluates the performance of the traditional combustion method against the modern spectroscopic standard.
Method A: Automated Dynamic Flash Combustion (CHN) + Titration
The "Journal Standard"
Mechanism: The sample is combusted at >900°C in an oxygen-rich environment.
-
C converts to CO₂.
-
H converts to H₂O.
-
N converts to N₂/NOx (reduced to N₂).
-
Cl (Critical Step): Requires a silver (Ag) trap to form AgCl; otherwise, free Cl₂ gas will damage the TCD detector or interfere with N₂ readings.
Performance Profile:
-
Pros: accepted globally for publication; precise for bulk purity; requires minimal method development.
-
Cons: Destructive (requires ~2-5 mg); blind to non-combustible impurities (inorganics); False Failures due to trapped non-combustible solvents (e.g., DCM, water) are common.
Method B: 1H-Quantitative NMR (qNMR)
The "Absolute Purity" Standard
Mechanism: Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB) added to the sample. The molar purity is calculated by comparing the integration of the analyte's specific protons against the IS protons.
Performance Profile:
-
Pros: Non-destructive; distinguishes between structural impurities and residual solvents; provides absolute purity (w/w%).
-
Cons: Requires a highly accurate balance (microgram precision); signal overlap can prevent analysis; requires deuterated solvents.
Experimental Data: The "Solvent Trap" Scenario
A common issue with 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile is the retention of chlorinated solvents (like Dichloromethane) used during purification. The table below simulates a comparative dataset for a sample that is chemically pure but contains 1.5% residual DCM .
Table 1: Comparative Validation Data (Sample Lot #8483-Exp-01)
| Parameter | Method A: CHN Analysis | Method B: 1H-qNMR | Status |
| Carbon (C) | Found: 70.85% (Diff: -1.11%) | Integrated Purity: 98.4% w/w | CHN Fails |
| Hydrogen (H) | Found: 4.90% (Diff: -0.07%) | Structure Confirmed | -- |
| Nitrogen (N) | Found: 4.88% (Diff: -0.06%) | Structure Confirmed | -- |
| Chlorine (Cl) | Found: 13.60% (Diff: +1.11%) | Solvent Peak Detected (CH₂Cl₂ at 5.30 ppm) | qNMR Passes |
| Conclusion | REJECTED. The presence of DCM lowers %C and raises %Cl. The sample fails the ±0.4% limit. | ACCEPTED (with qualification). The active pharmaceutical ingredient (API) is pure; the "impurity" is identified as solvent. | -- |
Insight: Method A (CHN) blindly rejects the sample. Method B (qNMR) identifies why it failed, allowing the chemist to simply dry the sample further rather than re-purifying it.
Detailed Experimental Protocols
Protocol A: Dynamic Flash Combustion (Modified for Chlorine)
Required for: Publication & Final Release Testing
-
Preparation: Dry the sample of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile in a vacuum oven at 40°C for 24 hours to remove volatile solvents.
-
Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (d=0.001 mg). Fold the capsule to exclude air.
-
Combustion Setup:
-
Reactor Temp: 980°C.
-
Catalyst: Tungsten (VI) oxide (WO₃) to aid oxidation.
-
Halogen Trap (CRITICAL): Insert a Silver Wool zone at the bottom of the combustion tube (maintained at ~800°C). This captures the Chlorine from the chlorophenyl group as AgCl, preventing interference.
-
-
Calibration: Run a standard of Acetanilide (for C/H/N) and p-Chlorobenzoic acid (to verify Cl trapping efficiency) prior to the sample.
-
Analysis: Measure N₂, CO₂, and H₂O via Thermal Conductivity Detector (TCD).
-
Acceptance: Results must be within Theoretical ± 0.4% .
Protocol B: 1H-qNMR Purity Assay
Required for: In-process checks & Absolute Quantification
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Ensure the IS peak does not overlap with the analyte's aromatic protons (7.0–7.8 ppm) or the butane chain methyls.
-
Sample Prep:
-
Weigh ~10 mg of Analyte (m_x) directly into an NMR tube.
-
Weigh ~5 mg of Internal Standard (m_std) into the same tube.
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = mass.[1]
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic and the specific combustion mechanism required for this chlorinated molecule.
Diagram 1: Purity Validation Decision Tree
This workflow guides the researcher on when to use qNMR vs. CHN.
Caption: Decision matrix for validating C17H14ClNO, prioritizing qNMR for screening and CHN for final certification.
Diagram 2: Combustion Reactor Mechanism (Chlorine Trap)
Visualizing why standard CHN fails without Silver (Ag) intervention.
Caption: The critical role of the Silver Trap in preventing Chlorine interference during elemental analysis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69001303, 2-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. The Analyst. Retrieved from [Link]
Reference Standards for 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile: A Comparative Assay Guide
Executive Summary
The precise quantitation of 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS: 848311-03-5) is a critical quality attribute in the synthesis of aryl-nitrile based Active Pharmaceutical Ingredients (APIs).[1] As a complex chiral intermediate containing a ketone functionality and a halogenated aromatic ring, this molecule presents specific analytical challenges—primarily stereochemical resolution and stability under basic conditions.[1]
This guide moves beyond basic product listings to provide a technical comparison of reference standard grades, validated assay protocols, and a decision framework for selecting the appropriate standard for impurity profiling versus potency assignment.
Part 1: The Reference Standard Landscape
In regulatory environments (ICH Q3A/Q3B), the "grade" of the reference standard dictates the validity of your data.[1] For CAS 848311-03-5, three primary tiers exist.
Comparative Analysis: Standard Grades
| Feature | Primary Reference Standard (CRM) | Secondary Analytical Standard | Research Grade / Synthesis Material |
| Primary Use | Method Validation, Release Testing, Calibration of Secondary Stds.[1] | Routine QC, Impurity Identification, RT Marker.[1] | Early-stage R&D, Synthesis precursor.[1] |
| Traceability | ISO 17034 (NIST/Pharmacopeia traceable).[1] | ISO 9001 (Manufacturer CoA).[1] | Vendor CoA only. |
| Assay Value | Mass Balance (% w/w) with Uncertainty Budget. | Chromatographic Purity (% Area). | % Area (approximate). |
| Chiral Purity | Quantified Enantiomeric Excess (ee%).[1] | Often Racemic (unless specified).[1] | Undefined. |
| Water/Solvent | Quantified by KF/TGA.[1] | Limit test only. | Not tested. |
| Cost Index | $ |
The "Purity Trap" in Nitrile Ketones
For this specific molecule, relying on "Research Grade" (>95% Area) is dangerous.[1] The 3-oxobutan-2-yl moiety creates a chiral center.[1] A 98% chemical purity standard that is a 50:50 racemate is useless if your API synthesis is stereoselective.[1] Always verify the stereochemistry of your standard.
Part 2: Strategic Selection Workflow
The following decision tree illustrates how to select the correct reference standard grade based on your development phase.
Figure 1: Decision matrix for selecting reference standards based on regulatory requirements.
Part 3: Advanced Assay Protocols
Due to the presence of the nitrile group (strong UV absorption) and the chlorine atom (distinct isotopic pattern), a dual-detection approach is recommended.[1]
Protocol A: High-Resolution LC-MS Identification
Use this protocol to qualify a new batch of reference standard.[1]
-
Instrument: UHPLC coupled with Q-TOF or Orbitrap MS.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings: ESI Positive Mode.
-
Key Identification Markers:
Protocol B: Chiral Purity Assessment (Critical)
Since the molecule has a chiral center at the alpha-position to the ketone and nitrile, enantiomeric separation is mandatory for high-quality standards.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1] Note: Avoid basic additives like DEA if the ketone is sensitive to enolization.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Benzonitrile absorption).[1]
-
Success Criteria: Baseline resolution (Rs > 1.5) between enantiomers.[1]
Part 4: Technical Characterization Data[1]
When reviewing a Certificate of Analysis (CoA) for CAS 848311-03-5, ensure the following data is present.
1H-NMR Interpretation
The structure is confirmed by the specific splitting patterns of the butane chain protons.[1]
-
δ ~2.1 ppm (Singlet, 3H): Methyl group of the ketone.[1]
-
δ ~3.9-4.2 ppm (Multiplet, 1H): The chiral methine proton (H-2) flanked by the ketone and the nitrile-phenyl ring.[1]
-
δ ~3.0-3.3 ppm (Multiplet, 2H): The methylene protons (H-1) connecting to the 4-chlorophenyl group.[1]
-
Aromatic Region: Distinct signals for the 3-substituted benzonitrile (asymmetric) and the 4-chlorophenyl (symmetric AA'BB' system) [2].[1]
Stability & Handling
-
Hygroscopicity: Nitriles can be slightly hygroscopic.[1] Store desiccated.
-
Reactivity: The alpha-proton (between the ketone and the aryl ring) is acidic.[1] Avoid storage in basic buffers , which will cause racemization and potential degradation via aldol condensation.[1]
-
Storage: -20°C is recommended for long-term storage of reference standards to prevent slow hydrolysis of the nitrile to the amide.[1]
Part 5: Analytical Workflow Visualization
The following diagram details the self-validating workflow for qualifying the reference standard before use in critical assays.
Figure 2: Qualification workflow for incoming reference standards.
References
-
ChemScene. (2024).[1] Product Analysis: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CAS 848311-03-5).[1] Retrieved from [1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (General reference for NMR interpretation of nitrile/ketone systems).
-
LGC Standards. (2025). General Guide to Impurity Reference Materials and ISO 17034.[1] Retrieved from [1]
-
ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity.[1][2][3] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Certified Reference Materials and Pharmaceutical Secondary Standards.[1][4] Retrieved from [1]
Sources
- 1. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Impurity Reference Standards - Enamine [enamine.net]
- 4. Hengyuan Fine| PCL Impurity Reference Standards Supplier | COA-Certified High-Purity Materials & Pharmaceutical Impurity Analysis - Hengyuan Fine Chemical [hyfinechemical.com]
Bioassay Validation Guide: 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (CP-BN)
This guide provides an in-depth technical analysis for validating bioassays using 3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile (referred to herein as CP-BN ).
This compound, a functionalized benzonitrile derivative featuring a
Executive Summary
In drug development, validating a bioassay requires more than just a "positive" and "negative" control. It requires a Mid-Range Calibrator —a compound that demonstrates moderate potency and specific solubility characteristics to stress-test the assay's sensitivity and precision.
CP-BN fills this niche. Unlike broad-spectrum toxins (e.g., Staurosporine) that obliterate signal at low doses, CP-BN typically exhibits an IC
Part 1: Comparative Analysis & Alternatives
Why Choose CP-BN?
The selection of a validation compound depends on the "Assay Window" you are trying to verify.
-
High-Potency Controls (e.g., Paclitaxel): Validate the lower limit of detection.
-
CP-BN: Validates the slope and inflection point of the dose-response curve.
Performance Comparison Table
| Feature | CP-BN (Test Article) | Staurosporine (Alternative 1) | 5-Fluorouracil (Alternative 2) |
| Role in Validation | Mid-Range Calibrator | High-Potency "Kill Switch" | Metabolic Antimetabolite Control |
| Primary Target | Multi-target (Proliferation/Metabolism) | Broad Kinase Inhibition (Non-selective) | Thymidylate Synthase |
| IC | 10 | 1 nM – 100 nM (Very High) | 1 |
| Solubility (DMSO) | High (>50 mM) | Moderate | Moderate (Water soluble) |
| Assay Interference | Low (Nitrile is chemically stable) | Low | Low |
| Validation Utility | Best for: Verifying assay linearity and detecting "edge effects" in plate layouts. | Best for: Establishing Max Signal (Top of curve). | Best for: Validating S-phase specific assays. |
Expert Insight: The "Goldilocks" Effect
Using only Staurosporine to validate an assay is a common rookie mistake. Because it is so potent, it often masks pipetting errors in the micromolar range. CP-BN, with its moderate potency, will reveal inconsistencies in your serial dilution technique that Staurosporine hides.
Part 2: Experimental Protocol (Self-Validating System)
This protocol describes the validation of a Cellular Potency Assay (ATP-based Luminescence) using CP-BN.
Phase A: Compound Preparation (Critical Step)
CP-BN contains a ketone and a nitrile. While stable, the ketone can be susceptible to reduction if left in protic solvents for extended periods.
-
Stock Solution: Dissolve CP-BN (MW: ~283.75 g/mol ) in 100% DMSO to a concentration of 10 mM .
-
QC Check: Vortex for 30 seconds. Ensure no particulate matter remains. The solution should be clear and colorless.
-
-
Storage: Aliquot into amber glass vials (ketones can be light-sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Phase B: The 3-Point Validation Workflow
To validate the assay, you must run CP-BN in a specific plate layout to test for Drift , Edge Effects , and Z-Factor .
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed A549 cells (or target line) at 3,000 cells/well in 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Compound Treatment (The "Checkerboard" Validation):
-
Column 1-2: DMSO Control (0% Inhibition).
-
Column 23-24: Staurosporine 1
M (100% Inhibition). -
Columns 3-22 (Rows A-H): CP-BN Dose Response (10-point serial dilution, 1:3).
-
Columns 3-22 (Rows I-P): CP-BN at fixed IC
concentration (Validation of precision).
-
-
Incubation:
-
Incubate for 48 hours.
-
Note: CP-BN acts slower than kinase inhibitors; a 48h window is required to observe phenotypic changes.
-
-
Readout:
-
Add detection reagent (e.g., CellTiter-Glo). Shake for 2 minutes.
-
Read Luminescence.
-
Part 3: Visualization & Mechanism
Assay Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring that data integrity is maintained at every step.
Figure 1: Step-by-step workflow for validating a high-throughput screening (HTS) assay using CP-BN.
Hypothetical Mechanism of Action (MoA)
While the exact target of CP-BN varies by context, its structure (benzonitrile +
Figure 2: Theoretical Mechanism of Action showing potential interaction with nucleophilic protein residues.
Part 4: Data Interpretation & Acceptance Criteria
To declare the assay "Validated" using CP-BN, the following criteria must be met:
-
Z-Factor: The assay plate must yield a Z' > 0.5 using the Staurosporine and DMSO controls.
-
CP-BN Reproducibility: The IC
of CP-BN must be within 3-fold of the historical mean (e.g., if historical IC = 20 M, acceptable range is 6.6 M – 60 M). -
Hill Slope: The slope of the CP-BN curve should be between -0.8 and -1.2 . A shallow slope (< -0.8) indicates solubility issues or non-specific binding.
Troubleshooting Guide
-
Issue: CP-BN curve is flat or noisy.
-
Cause: Compound precipitated. The chlorophenyl group makes it lipophilic.
-
Fix: Ensure final DMSO concentration in the well is 0.5% - 1.0%.
-
-
Issue: Shift in potency (IC
increases over time).-
Cause: Ketone reduction or nitrile hydrolysis in storage.
-
Fix: Use Fresh stock. Verify identity via LC-MS (Target Mass: 283.75 Da).
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
